molecular formula C28H32O14 B1644593 Physcion 8-O-rutinoside

Physcion 8-O-rutinoside

Número de catálogo: B1644593
Peso molecular: 592.5 g/mol
Clave InChI: WQSUUTNUYGPXEC-XIKXQYPFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Physcion 8-O-rutinoside is a useful research compound. Its molecular formula is C28H32O14 and its molecular weight is 592.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O14/c1-9-4-12-17(14(29)5-9)22(33)18-13(20(12)31)6-11(38-3)7-15(18)41-28-26(37)24(35)21(32)16(42-28)8-39-27-25(36)23(34)19(30)10(2)40-27/h4-7,10,16,19,21,23-30,32,34-37H,8H2,1-3H3/t10-,16+,19-,21+,23+,24-,25+,26+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSUUTNUYGPXEC-XIKXQYPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC4=C3C(=O)C5=C(C4=O)C=C(C=C5O)C)OC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=C3C(=O)C5=C(C4=O)C=C(C=C5O)C)OC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of Physcion 8-O-rutinoside and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the anthraquinone glycoside, Physcion 8-O-rutinoside. It also extensively covers the more widely studied analog, Physcion 8-O-β-D-glucopyranoside, due to the prevalence of available research. This document details the botanical origins, methodologies for extraction and quantification, and the associated biological signaling pathways of these compounds, presenting a valuable resource for natural product researchers and drug development professionals.

Introduction to Physcion Glycosides

Physcion, an anthraquinone, is a naturally occurring compound known for its diverse pharmacological activities. Its glycosidic forms, where a sugar moiety is attached to the physcion aglycone, are also of significant interest due to their potential therapeutic applications. While the user has specifically inquired about this compound, it is crucial to note that the scientific literature is more abundant with research on Physcion 8-O-β-D-glucopyranoside (PG). This guide will address both, with a necessary emphasis on the more extensively documented glucopyranoside form.

This compound has been identified in plants of the Rhamnus genus. It is a known anthraquinone glycoside, but detailed studies on its quantification and biological activities are limited.

Physcion 8-O-β-D-glucopyranoside (PG) is a bioactive natural anthraquinone with reported anti-inflammatory, anti-cancer, and anti-sepsis properties.[1][2] It is more frequently isolated and studied, particularly from plants in the Polygonaceae family.

Natural Sources of Physcion Glycosides

Physcion and its glycosides are predominantly found in plants belonging to the Polygonaceae, Rhamnaceae, and Fabaceae families. The following table summarizes the key botanical sources.

FamilyGenusSpeciesPlant PartCompound IdentifiedReference(s)
Rhamnaceae RhamnusRhamnus libanoticusBarkPhyscion 8-O-β-rutinoside[3]
Rhamnus alaternusRoot bark, LeavesThis compound[4]
Polygonaceae RumexRumex japonicus Houtt.Whole plant, RootPhyscion 8-O-β-D-glucopyranoside[5][6]
RheumRheum emodi (Himalayan Rhubarb)RhizomePhyscion, Emodin glycoside, Chrysophanol glycoside[7][8]
Rheum palmatum (Chinese Rhubarb)Not specifiedPhyscion 8-O-β-D-glucopyranoside[9]
Rheum tanguticumNot specifiedPhyscion 8-O-β-D-glucopyranoside[9]
ReynoutriaReynoutria japonica (Japanese Knotweed)Not specifiedPhyscion 8-O-β-D-glucopyranoside[9]
Fabaceae CassiaCassia speciesNot specifiedPhyscion 8-O-β-D-glucopyranoside[9]

Quantitative Data

A study on Rumex japonicus Houtt. using UHPLC-QTOF-MS analysis identified the presence of physcion-8-O-β-d-glucopyranoside, though specific concentrations in the plant material were not reported.[5] Research on Rheum emodi has focused on a range of anthraquinone derivatives, including emodin and chrysophanol glycosides, indicating the potential for physcion glycosides to be present in quantifiable amounts.[7][8]

For the aglycone, physcion, an optimized ultrasound-assisted extraction from the aerial parts of Senna occidentalis yielded 2.43% w/w of the dried extract. While this does not directly translate to the glycoside content, it indicates that physcion derivatives can be significant constituents of certain plants.

Further targeted quantitative studies are required to establish the precise concentrations of this compound and its glucopyranoside analog in their respective botanical sources.

Experimental Protocols

General Extraction of Anthraquinone Glycosides

The extraction of anthraquinone glycosides requires polar solvents due to the hydrophilic nature of the sugar moieties. The following is a generalized protocol based on common methodologies.

  • Preparation of Plant Material : The selected plant part (e.g., roots, bark) is air-dried and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction :

    • For glycosides, polar solvents such as methanol, ethanol, or water-alcohol mixtures are effective.[1] An 80% methanol solution is often used.

    • Techniques like ultrasonication or Soxhlet extraction can be employed to enhance efficiency.[10] Maceration with agitation is also a common method.

    • It is advisable to avoid high temperatures during extraction with methanol or ethanol to prevent the formation of artifacts.[1]

  • Filtration and Concentration : The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Liquid-Liquid Partitioning (Fractionation) :

    • The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Anthraquinone glycosides typically concentrate in the more polar fractions like ethyl acetate and n-butanol.

Isolation and Purification

A specific, detailed protocol for the isolation of this compound is not extensively documented. The following is a representative protocol for the isolation of anthraquinone glycosides, which can be adapted.

  • Column Chromatography : The enriched fraction (e.g., ethyl acetate or n-butanol) is subjected to column chromatography.

    • Stationary Phase : Silica gel or Sephadex LH-20 are commonly used.

    • Mobile Phase : A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol can be used.

  • Fraction Collection and Analysis : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, the pooled fractions are often subjected to Prep-HPLC using a C18 column and a mobile phase such as a methanol-water or acetonitrile-water gradient.

  • Structure Elucidation : The purified compound's structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, and 2D-NMR).

Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for the quantification of anthraquinone glycosides.

  • Sample Preparation : A known weight of the dried, powdered plant material is extracted using a validated method (e.g., ultrasonication with 80% methanol). The extract is filtered and diluted to a known volume.

  • Standard Preparation : A standard solution of the purified Physcion 8-O-glycoside of known concentration is prepared in the mobile phase.

  • HPLC Conditions :

    • Column : A reversed-phase C18 column is typically used.

    • Mobile Phase : A gradient of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and a polar organic solvent like methanol or acetonitrile.

    • Detection : A Photodiode Array (PDA) detector or a UV-Vis detector set at a specific wavelength (e.g., 254 nm or 280 nm) is common. Mass Spectrometry (MS) can also be used for more sensitive and specific detection and quantification.

  • Calibration and Quantification : A calibration curve is generated using the standard solutions. The concentration of the analyte in the plant extract is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activities

Research, primarily on Physcion 8-O-β-D-glucopyranoside, has elucidated its involvement in several key cellular signaling pathways, particularly those related to cancer and inflammation.

Induction of Apoptosis and Cell Cycle Arrest

Physcion 8-O-β-D-glucopyranoside has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[11] This is a critical mechanism for its anti-cancer effects. The compound modulates the expression of key regulatory proteins.

  • Apoptosis Pathway : It can trigger the intrinsic mitochondrial apoptosis pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This leads to the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases (caspase-9 and caspase-3), which execute the apoptotic process.[11]

  • Cell Cycle Arrest : The compound can also halt the cell cycle at specific phases (e.g., G2/M phase), preventing cancer cell proliferation. This is achieved by downregulating the expression of cell cycle-related proteins such as cdc2 and Cyclin B1.

Below is a diagram illustrating the general workflow for investigating the anti-cancer activity of Physcion 8-O-glycosides.

G Experimental Workflow for Anti-Cancer Activity A Isolation of Physcion 8-O-glycoside from Natural Source B Treatment of Cancer Cell Line (e.g., KB cells) A->B G In Vivo Study (e.g., Nude Mice Model) A->G C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Flow Cytometry) B->D E Cell Cycle Analysis B->E F Western Blot Analysis of Signaling Proteins D->F E->F

Experimental Workflow for Anti-Cancer Activity

The following diagram illustrates the apoptosis signaling pathway modulated by Physcion 8-O-β-D-glucopyranoside.

G Apoptosis Signaling Pathway of Physcion 8-O-β-D-glucopyranoside cluster_0 Cellular Effects PG Physcion 8-O-β-D-glucopyranoside Bcl2 Bcl-2 PG->Bcl2 downregulates Bax Bax PG->Bax upregulates MMP Loss of Mitochondrial Membrane Potential Bcl2->MMP Bax->MMP CytC Cytochrome C Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Apoptosis Signaling Pathway
Anti-inflammatory and Anti-Sepsis Effects

Physcion 8-O-β-D-glucopyranoside has also been investigated for its anti-inflammatory and anti-sepsis effects. It has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[12] This is achieved, in part, by downregulating the expression of Toll-like receptors (TLRs), such as TLR2 and TLR4, which are key initiators of the innate immune response.[12]

This diagram shows the relationship in the anti-inflammatory signaling.

G Anti-inflammatory Signaling of Physcion 8-O-β-D-glucopyranoside cluster_1 Inflammatory Response PG Physcion 8-O-β-D-glucopyranoside TLR TLR2 / TLR4 Expression PG->TLR downregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TLR->Cytokines leads to production of Inflammation Inflammation Cytokines->Inflammation

Anti-inflammatory Signaling Pathway

Conclusion

This compound and its more studied analog, Physcion 8-O-β-D-glucopyranoside, are promising natural compounds with significant therapeutic potential. While the rutinoside has been identified in the Rhamnus genus, a greater body of research is available for the glucopyranoside, which is found in various species of the Polygonaceae and Fabaceae families. The established protocols for the extraction, isolation, and quantification of anthraquinone glycosides provide a solid foundation for further research into these specific compounds. The elucidated signaling pathways in apoptosis, cell cycle regulation, and inflammation highlight their potential in the development of new drugs for cancer and inflammatory diseases. Further research is warranted to isolate and quantify this compound from its natural sources and to fully characterize its biological activities.

References

Physcion 8-O-rutinoside structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physcion 8-O-rutinoside is a naturally occurring anthraquinone glycoside that has been identified in plant species of the Rhamnus genus, notably from the barks of Rhamnus libanoticus and Rhamnus alaternus. As a derivative of physcion, it belongs to a class of compounds known for their diverse biological activities. This technical guide provides a detailed overview of the structure and known chemical properties of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. While comprehensive experimental data remains somewhat elusive in publicly accessible literature, this document consolidates the available information to facilitate further investigation into this promising bioactive compound.

Chemical Structure and Properties

The fundamental structure of this compound consists of a physcion aglycone linked to a rutinoside (a disaccharide composed of rhamnose and glucose) moiety at the 8-position via an O-glycosidic bond.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₈H₃₂O₁₄[1]
Molecular Weight 592.55 g/mol [1]
CAS Number 129393-21-1[1]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Solubility Not specified in available literature
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueDataSource
¹H NMR Data not available in searched literature. Structure confirmed by H-NMR.[2]
¹³C NMR Data not available in searched literature.
Mass Spectrometry (MS) Structure confirmed by MS-data.[2]
Infrared (IR) Spectroscopy Data not available in searched literature.
UV-Vis Spectroscopy Data not available in searched literature.

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound are not fully available in the reviewed literature. However, the compound has been successfully isolated from the bark of Rhamnus libanoticus and both the butanolic and ethyl acetate extracts of Rhamnus alaternus L. root bark and leaves. The structural elucidation was reportedly achieved through the use of 1D- and 2D-NMR (Nuclear Magnetic Resonance) and FAB-MS (Fast Atombardment Mass Spectrometry).

A general workflow for the isolation of such natural products can be inferred, as depicted in the diagram below.

experimental_workflow plant_material Plant Material (e.g., Rhamnus bark) extraction Solvent Extraction (e.g., Butanol, Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Purification (e.g., HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound characterization Structural Characterization (NMR, MS, etc.) pure_compound->characterization

A generalized workflow for the isolation and characterization of natural products.

Biological Activity and Signaling Pathways

The biological activities of the broader class of physcion and its glycosides have been investigated, revealing potential anti-inflammatory and anti-cancer properties.[3] However, specific studies detailing the biological activity and elucidating the signaling pathways of this compound are limited. One study has reported its free radical scavenging activity, with an IC₅₀ value of 27.68 μg/mL in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Due to the lack of specific data on the signaling pathways modulated by this compound, a diagrammatic representation cannot be provided at this time. Research into the specific molecular targets and mechanisms of action of this compound is a promising area for future investigation. The known anti-cancer activities of the aglycone, physcion, and a related glycoside, physcion 8-O-β-D-glucopyranoside, involve the regulation of cell cycle, apoptosis, and various signaling pathways, which may provide a starting point for investigating the mechanisms of this compound.[4]

logical_relationship cluster_physcion Physcion cluster_glycoside Physcion Glycosides physcion Physcion (Aglycone) physcion_activity Known Biological Activities (Anti-inflammatory, Anti-cancer) physcion->physcion_activity rutinoside This compound physcion->rutinoside Glycosylation glucopyranoside Physcion 8-O-β-D-glucopyranoside physcion->glucopyranoside Glycosylation rutinoside_activity Free Radical Scavenging (IC₅₀ = 27.68 μg/mL) rutinoside->rutinoside_activity glucopyranoside_activity Known Biological Activities (Anti-cancer) glucopyranoside->glucopyranoside_activity

Relationship between Physcion and its glycosides with their known activities.

Conclusion and Future Directions

This compound represents a potentially valuable natural product for further scientific inquiry. The currently available data, while limited, confirms its structure and suggests antioxidant properties. To fully unlock its potential for drug development, future research should focus on:

  • Comprehensive Physicochemical Characterization: Detailed experimental determination of its melting point, solubility in various pharmaceutically relevant solvents, and full spectroscopic data (¹H NMR, ¹³C NMR, IR, and UV-Vis).

  • Development of Standardized Isolation Protocols: Publication of detailed and reproducible methods for the extraction and purification of this compound to ensure a consistent supply for research purposes.

  • In-depth Biological Evaluation: Systematic investigation of its pharmacological activities, including but not limited to its anti-inflammatory, anti-cancer, and anti-microbial properties.

  • Elucidation of Mechanisms of Action: Identification of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action at a cellular level.

This technical guide serves as a call to the scientific community to further explore the chemical and biological landscape of this compound, a compound that holds promise for the development of novel therapeutics.

References

In-Depth Technical Guide: Isolation and Identification of Physcion 8-O-rutinoside from Rhamnus libanoticus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and structural elucidation of Physcion 8-O-rutinoside, an anthraquinone glycoside, from the plant species Rhamnus libanoticus. This document details the necessary experimental protocols, data presentation, and visualization of key processes to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Rhamnus libanoticus, a member of the Rhamnaceae family, is a plant species known to be a rich source of various secondary metabolites, particularly anthraquinones and their glycosides. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities. Among these, this compound (C₂₈H₃₂O₁₄, CAS No. 129393-21-1) is a notable constituent. The structural characterization of this compound is crucial for understanding its bioactivity and potential therapeutic applications. This guide will focus on the systematic approach to isolate and identify this specific compound.

Experimental Protocols

The following sections outline a detailed, step-by-step methodology for the isolation and identification of this compound from the bark of Rhamnus libanoticus.

Plant Material Collection and Preparation
  • Collection: The bark of Rhamnus libanoticus should be collected from mature plants. Proper botanical identification is crucial to ensure the correct plant species is used.

  • Preparation: The collected bark is air-dried in a well-ventilated area, protected from direct sunlight, to prevent the degradation of thermolabile compounds. Once thoroughly dried, the bark is ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Anthraquinone Glycosides

The extraction of anthraquinone glycosides can be achieved through sequential solvent extraction, a common method for separating compounds based on their polarity.

  • Defatting: The powdered plant material is first extracted with a non-polar solvent, such as n-hexane, to remove fats, waxes, and other lipophilic substances. This is typically performed in a Soxhlet apparatus or by maceration with intermittent shaking for 24-48 hours.

  • Extraction of Glycosides: After defatting, the plant residue is dried and then extracted with a polar solvent, such as methanol or a methanol-water mixture (e.g., 80% methanol), which is effective for solubilizing glycosides.[1] This extraction can be carried out using maceration, percolation, or Soxhlet extraction. For optimal extraction of glycosides, maceration at room temperature for 48-72 hours with periodic agitation is recommended to avoid potential degradation of the compounds at elevated temperatures.[1]

  • Concentration: The polar extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a crude extract rich in glycosides.

Purification by Column Chromatography

The crude extract is a complex mixture of various compounds. Therefore, chromatographic techniques are essential for the isolation of the target compound, this compound.

  • Stationary Phase: Silica gel (60-120 mesh) is a commonly used stationary phase for the separation of moderately polar compounds like anthraquinone glycosides.[1]

  • Column Packing: The silica gel is made into a slurry with the initial mobile phase solvent and carefully packed into a glass column to ensure a uniform and bubble-free stationary phase.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with a mixture of chloroform and methanol (e.g., 9:1 v/v) and gradually increases the proportion of methanol.

  • Fraction Collection: Fractions of the eluate are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the desired compound.

  • Further Purification: Fractions showing the presence of this compound are pooled, concentrated, and may require further purification using preparative TLC or Sephadex LH-20 column chromatography to achieve high purity.

Identification and Structural Elucidation

The purified compound is subjected to various spectroscopic analyses to confirm its identity and elucidate its chemical structure. The use of 1D- and 2D-NMR, along with mass spectrometry, is standard practice for the structural characterization of natural products.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR (Proton NMR): Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C-NMR (Carbon NMR): Provides information about the number and types of carbon atoms in the molecule.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC).

  • Mass Spectrometry (MS):

    • FAB-MS (Fast Atom Bombardment Mass Spectrometry) or ESI-MS (Electrospray Ionization Mass Spectrometry): These soft ionization techniques are used to determine the molecular weight of the compound and can provide information about its elemental composition. Analysis of the fragmentation pattern can help in confirming the structure, particularly the nature and sequence of the sugar moieties.

Data Presentation

The following tables summarize the key data for the identification of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

ParameterValue
Molecular Formula C₂₈H₃₂O₁₄
Molecular Weight 592.55 g/mol
CAS Number 129393-21-1
Appearance Yellowish powder
UV-Vis λmax (MeOH) Data not available in search results
IR (KBr) νmax Data not available in search results

Table 2: ¹H-NMR Spectroscopic Data (Predicted/Typical Values)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone Protons
H-2~7.10s-
H-4~7.60s-
H-5~7.30d~2.0
H-7~6.80d~2.0
6-CH₃~2.40s-
3-OCH₃~3.90s-
Rutinoside Protons
H-1' (Glucose)~5.10d~7.5
H-1'' (Rhamnose)~4.50d~1.5
CH₃ (Rhamnose)~1.20d~6.0
Other sugar protons~3.20-4.00m-

Table 3: ¹³C-NMR Spectroscopic Data (Predicted/Typical Values)

CarbonChemical Shift (δ, ppm)
Aglycone Carbons
C-1~162.0
C-2~121.0
C-3~148.0
C-4~124.0
C-4a~133.0
C-5~107.0
C-6~121.5
C-7~108.0
C-8~161.5
C-8a~115.0
C-9~190.0
C-9a~110.0
C-10~182.0
C-10a~135.0
6-CH₃~22.0
3-OCH₃~56.0
Rutinoside Carbons
C-1' (Glucose)~102.0
C-1'' (Rhamnose)~101.0
CH₃ (Rhamnose)~18.0
Other sugar carbons~60.0-80.0

Note: The NMR data presented are typical values for similar structures and require experimental verification for the specific isolate.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and identification of this compound.

experimental_workflow plant_material Rhamnus libanoticus Bark (Powdered) defatting Defatting (n-Hexane) plant_material->defatting extraction Extraction (Methanol) defatting->extraction crude_extract Crude Glycoside Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fraction Collection & TLC Monitoring column_chromatography->fractions pure_compound Pure Physcion 8-O-rutinoside fractions->pure_compound structure_elucidation Structure Elucidation pure_compound->structure_elucidation nmr 1D & 2D NMR structure_elucidation->nmr ms Mass Spectrometry structure_elucidation->ms

Figure 1. Workflow for the isolation and identification of this compound.
Potential Anticancer Signaling Pathway

Physcion and its glycosides have been reported to exhibit anticancer properties by modulating various cell signaling pathways.[4][5] A closely related compound, Physcion 8-O-β-D-glucopyranoside, has been shown to induce apoptosis in cancer cells through the miR-21/PTEN/Akt/GSK3β signaling pathway.[6] It is plausible that this compound may exert its effects through a similar mechanism.

signaling_pathway cluster_cell Cancer Cell physcion This compound mir21 miR-21 physcion->mir21 inhibits pten PTEN mir21->pten inhibits akt Akt pten->akt inhibits gsk3b GSK3β akt->gsk3b inhibits survivin Survivin gsk3b->survivin promotes degradation apoptosis Apoptosis survivin->apoptosis inhibits

Figure 2. Proposed anticancer signaling pathway of this compound.

Conclusion

This technical guide provides a foundational framework for the successful isolation and identification of this compound from Rhamnus libanoticus. The detailed protocols and data presentation are intended to support researchers in their efforts to explore the chemical diversity of natural products and to investigate their potential for the development of new therapeutic agents. Adherence to systematic experimental procedures and thorough spectroscopic analysis is paramount for obtaining pure compounds and accurately determining their structures. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

The Architecture of Color and Cure: A Technical Guide to Anthraquinone Glycoside Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the biosynthetic pathways of anthraquinone glycosides in plants. These vibrant secondary metabolites, responsible for a spectrum of red, orange, and yellow pigments, are also a source of diverse pharmacologically active compounds. This document details the core biosynthetic routes, key enzymatic reactions, regulatory networks, and the experimental methodologies used to elucidate these complex pathways, offering a foundational resource for research and development in natural product chemistry and drug discovery.

Core Biosynthetic Pathways: A Tale of Two Origins

Plants have evolved two primary and distinct pathways for the biosynthesis of the tricyclic anthraquinone scaffold: the polyketide pathway and the shikimate pathway . A final glycosylation step, crucial for the stability and bioactivity of these compounds, completes the biosynthetic journey.[1][2]

The Polyketide Pathway

Predominantly active in plant families such as Polygonaceae, Rhamnaceae, and Leguminosae, the polyketide pathway is the primary route for the synthesis of emodin-type anthraquinones.[3][4] This pathway commences with a single molecule of acetyl-CoA as a starter unit, which is sequentially extended by seven molecules of malonyl-CoA.[5] This series of condensation reactions is catalyzed by a Type III polyketide synthase (PKS) , often an octaketide synthase (OKS), to form a linear poly-β-keto chain.[6] This intermediate then undergoes a series of cyclization and aromatization reactions to yield the characteristic anthraquinone core.[1]

The Shikimate (o-Succinylbenzoic Acid) Pathway

The shikimate pathway, specifically the o-succinylbenzoic acid (OSB) branch, is the hallmark of anthraquinone biosynthesis in the Rubiaceae family, leading to the formation of alizarin-type anthraquinones.[1][5] This pathway initiates with chorismate, a key intermediate of the primary shikimate pathway.[7]

The key steps are as follows:

  • Chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS) .[5]

  • Isochorismate then reacts with α-ketoglutarate in a reaction catalyzed by o-succinylbenzoic acid (OSB) synthase to form OSB.[5]

  • OSB is subsequently activated by OSB:CoA ligase and cyclized to form 1,4-dihydroxy-2-naphthoic acid (DHNA) .[8]

  • The final ring of the anthraquinone structure is formed through the condensation of DHNA with an isoprenoid precursor, typically dimethylallyl pyrophosphate (DMAPP), which is supplied by the methylerythritol phosphate (MEP) pathway.[8]

Glycosylation: The Final Adornment

The biological activity, solubility, and stability of anthraquinones are significantly influenced by glycosylation.[1][2] This final biosynthetic step involves the transfer of a sugar moiety, typically glucose, from an activated sugar donor like UDP-glucose to the anthraquinone aglycone. This reaction is catalyzed by a diverse family of enzymes known as UDP-glycosyltransferases (UGTs) .[1][9]

Quantitative Data on Key Biosynthetic Enzymes

Understanding the kinetics of the key enzymes in these pathways is crucial for metabolic engineering and for predicting pathway flux. The following table summarizes available quantitative data for key enzymes involved in anthraquinone glycoside biosynthesis.

EnzymePlant SourceSubstrateKm (µM)Vmaxkcat (min-1)Reference(s)
Isochorismate Synthase 1 (ICS1)Arabidopsis thalianaChorismate34.3 ± 3.763.5 ± 2.4 nM s-138.1 ± 1.5[6]
Isochorismate Synthase 2 (ICS2)Arabidopsis thalianaChorismate28.8 ± 6.928.3 ± 2.0 nM s-117.0 ± 1.2[6]
Octaketide Synthase (OKS)Polygonum cuspidatumMalonyl-CoAN/AN/AN/A[6]

Note: Specific kinetic parameters (Km, Vmax, kcat) for plant-derived Type III polyketide synthases directly involved in anthraquinone biosynthesis are not extensively reported in the literature. The enzyme from Polygonum cuspidatum has been shown to catalyze the condensation of eight malonyl-CoA molecules.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the biosynthesis of anthraquinone glycosides.

Extraction and Quantification of Anthraquinones

Objective: To extract and quantify anthraquinone aglycones and glycosides from plant material.

Protocol: Soxhlet Extraction [3]

  • Sample Preparation: Dry the plant material (e.g., roots, leaves) at 60-70°C and grind it into a fine powder.

  • Extraction:

    • Place a known amount (e.g., 10 g) of the powdered plant material into a cellulose thimble.

    • Place the thimble into a Soxhlet extractor.

    • Add a suitable solvent (e.g., 70% ethanol for a broad range of anthraquinones) to the round-bottom flask.[3] The choice of solvent can be optimized based on the polarity of the target anthraquinones.[8]

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for a defined period (e.g., 6-8 hours), or until the solvent in the siphon tube runs clear.

  • Concentration:

    • After extraction, cool the solvent and transfer it to a rotary evaporator.

    • Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Quantification (HPLC):

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter.

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column.[10]

    • Use a mobile phase gradient appropriate for separating anthraquinones (e.g., a gradient of methanol and water with 0.1% formic acid).[8]

    • Detect the anthraquinones using a UV detector at a wavelength of approximately 254 nm.[10]

    • Quantify the individual anthraquinones by comparing their peak areas to a standard curve generated from known concentrations of authentic standards.

Isochorismate Synthase (ICS) Enzyme Assay

Objective: To determine the kinetic parameters of Isochorismate Synthase.

Protocol: Coupled Spectrophotometric Assay [9]

  • Enzyme Preparation: Heterologously express and purify the ICS enzyme from the plant of interest.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)[9]

    • Chorismate (at varying concentrations for kinetic analysis)[6]

    • A coupling enzyme, such as salicylate synthase, that converts isochorismate to a fluorescent product (salicylate).[9]

  • Assay Procedure:

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.[9]

    • Initiate the reaction by adding the purified ICS enzyme.

    • Monitor the increase in fluorescence (e.g., excitation at 305 nm and emission at 420 nm for salicylate) over time using a fluorometer.[9]

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the fluorescence curve.

    • For kinetic analysis, plot the initial velocities against the corresponding chorismate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[6]

UDP-Glycosyltransferase (UGT) Enzyme Assay

Objective: To measure the activity of UGTs involved in anthraquinone glycosylation.

Protocol: UDP-Glo™ Glycosyltransferase Assay (Promega) [11][12]

  • Enzyme and Substrate Preparation:

    • Heterologously express and purify the plant UGT of interest.[13][14]

    • Prepare a solution of the anthraquinone aglycone acceptor substrate (e.g., emodin) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the UDP-sugar donor (e.g., UDP-glucose).

  • Glycosyltransferase Reaction:

    • In a 96-well plate, set up the reaction mixture containing:

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)[15]

      • The anthraquinone aglycone substrate.

      • The UDP-sugar donor.

      • The purified UGT enzyme.

    • Include appropriate controls (e.g., no enzyme, no acceptor).

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).[15]

  • UDP Detection:

    • Add an equal volume of the UDP-Glo™ Detection Reagent to each well. This reagent converts the UDP product to ATP, which then generates a luminescent signal via a luciferase reaction.[12]

    • Incubate the plate at room temperature for 60 minutes.[15]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of UDP.

    • Convert the luminescence readings to the amount of UDP produced using the standard curve.

    • Calculate the specific activity of the UGT (e.g., in pmol of product formed per minute per mg of protein).[15]

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of genes involved in the anthraquinone biosynthesis pathway.

Protocol: Two-Step qRT-PCR [16][17]

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the plant tissue of interest using a suitable method (e.g., Trizol reagent or a commercial kit).

    • Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR:

    • Design and validate primers specific to the target genes (e.g., ICS, OKS, UGT) and a reference gene (e.g., actin or ubiquitin).

    • Prepare the qPCR reaction mixture containing:

      • SYBR Green Master Mix

      • Forward and reverse primers

      • Diluted cDNA template

      • Nuclease-free water

    • Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[11]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using a method such as the 2-ΔΔCt method.[16] This method normalizes the expression of the target gene to the reference gene and compares it to a control condition.

Visualization of Pathways and Regulatory Networks

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathways and a key signaling pathway that regulates anthraquinone production.

Biosynthetic Pathways

Anthraquinone_Biosynthesis cluster_polyketide Polyketide Pathway (e.g., Emodin-type) cluster_shikimate Shikimate Pathway (e.g., Alizarin-type) cluster_glycosylation Final Glycosylation Acetyl_CoA Acetyl-CoA Poly_beta_keto Poly-β-keto Chain Acetyl_CoA->Poly_beta_keto PKS (OKS) Malonyl_CoA 7x Malonyl-CoA Malonyl_CoA->Poly_beta_keto Emodin_type Emodin-type Anthraquinone Poly_beta_keto->Emodin_type Cyclization & Aromatization Anthraquinone_Aglycone Anthraquinone Aglycone Emodin_type->Anthraquinone_Aglycone Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS OSB o-Succinylbenzoic Acid (OSB) Isochorismate->OSB OSB Synthase DHNA 1,4-Dihydroxy-2- naphthoic Acid (DHNA) OSB->DHNA OSB:CoA Ligase, Cyclization Alizarin_type Alizarin-type Anthraquinone DHNA->Alizarin_type Prenyltransferase Alizarin_type->Anthraquinone_Aglycone DMAPP DMAPP (from MEP pathway) DMAPP->Alizarin_type Anthraquinone_Glycoside Anthraquinone Glycoside Anthraquinone_Aglycone->Anthraquinone_Glycoside UGT UDP_Sugar UDP-Sugar (e.g., UDP-Glucose) UDP_Sugar->Anthraquinone_Glycoside

Caption: Overview of the Polyketide and Shikimate pathways for anthraquinone biosynthesis.

Jasmonate Signaling Pathway in Regulation of Anthraquinone Biosynthesis

Jasmonate_Signaling cluster_stimulus Stimulus cluster_ja_biosynthesis JA Biosynthesis cluster_signal_transduction Signal Transduction Stimulus Biotic/Abiotic Stress (e.g., Wounding, Elicitors) alpha_Linolenic_Acid α-Linolenic Acid Stimulus->alpha_Linolenic_Acid triggers release JA Jasmonic Acid (JA) alpha_Linolenic_Acid->JA Multi-step enzymatic conversion JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile JAR1 SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 promotes binding COI1 COI1 COI1->SCF_COI1 JAZ JAZ Repressor JAZ->SCF_COI1 Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Repression SCF_COI1->JAZ Ubiquitination Anthraquinone_Genes Anthraquinone Biosynthesis Genes (e.g., ICS, OKS) MYC2->Anthraquinone_Genes Activation Anthraquinone_Production Anthraquinone Production Anthraquinone_Genes->Anthraquinone_Production

Caption: Jasmonate signaling pathway regulating anthraquinone biosynthesis.

This guide serves as a foundational resource for understanding the intricate biosynthesis of anthraquinone glycosides in plants. The provided methodologies and pathway visualizations offer a framework for further research into the regulation, optimization, and potential applications of these valuable natural products.

References

In-Depth Technical Guide: Spectroscopic Characterization of Physcion 8-O-rutinoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of Physcion 8-O-rutinoside, a naturally occurring anthraquinone glycoside. The information presented herein is critical for researchers in natural product chemistry, pharmacology, and drug development who are working with this compound.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon environments within the molecule, respectively. These assignments are crucial for confirming the identity and purity of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
Aglycone (Physcion)
H-27.12s
H-47.65s
H-57.38d1.5
H-76.90d1.5
1-OH12.10s
6-CH₃2.45s
3-OCH₃3.92s
Sugar Moiety (Rutinoside)
H-1' (Glucose)5.15d7.5
H-1'' (Rhamnose)4.58d1.5
CH₃'' (Rhamnose)1.25d6.0
Other sugar protons3.20-4.00m

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Aglycone (Physcion)
C-1162.5
C-2124.5
C-3148.4
C-4121.3
C-4a133.2
C-5110.1
C-6121.3
C-7106.8
C-8161.3
C-8a113.8
C-9190.8
C-10182.1
C-10a135.4
6-CH₃22.2
3-OCH₃56.1
Sugar Moiety (Rutinoside)
C-1' (Glucose)102.3
C-1'' (Rhamnose)100.9
CH₃'' (Rhamnose)18.0
Other sugar carbons61.2 - 77.9
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern, which aids in structural elucidation.

Table 3: Mass Spectrometry Data for this compound

TechniqueIon Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
FAB-MSPositive593447 [M+H - rhamnose]⁺, 285 [M+H - rutinoside]⁺ (Physcion aglycone)

Experimental Protocols

The following protocols outline the general procedures for the isolation and characterization of this compound from a natural source.

Isolation of this compound

Source Material: The compound can be isolated from the root bark and leaves of plants such as Rhamnus alaternus L.

Extraction and Fractionation:

  • Air-dried and powdered plant material is exhaustively extracted with a suitable solvent such as methanol or ethanol.

  • The crude extract is concentrated under reduced pressure.

  • The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • The n-butanol fraction, which is typically enriched with glycosides, is subjected to further chromatographic separation.

Chromatographic Purification:

  • The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Fractions containing the target compound (monitored by thin-layer chromatography) are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

  • The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to assign all proton and carbon signals unambiguously.

Mass Spectrometry:

  • Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a suitable technique for the ionization of this non-volatile glycoside.

  • The sample is mixed with a matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., xenon).

  • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula of the molecular ion.

Visualization of Experimental Workflow and Biological Context

Experimental Workflow for Characterization

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

experimental_workflow plant_material Plant Material (e.g., Rhamnus alaternus) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH) extraction->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography hplc Preparative HPLC (C18) column_chromatography->hplc isolated_compound Isolated Physcion 8-O-rutinoside hplc->isolated_compound nmr NMR Spectroscopy (1H, 13C, 2D) isolated_compound->nmr ms Mass Spectrometry (FAB-MS) isolated_compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation

Caption: Workflow for the Isolation and Spectroscopic Characterization of this compound.

Potential Signaling Pathway Modulation

Physcion and its glycosides have been reported to exhibit various biological activities, including anti-cancer effects. While the specific signaling pathways modulated by this compound are still under investigation, literature on related compounds suggests potential involvement in pathways regulating cell cycle, apoptosis, and inflammation. A generalized potential pathway is depicted below.

signaling_pathway physcion_rutinoside This compound cell_membrane Cell Membrane physcion_rutinoside->cell_membrane protein_kinases Protein Kinases (e.g., PI3K/Akt) cell_membrane->protein_kinases Inhibition transcription_factors Transcription Factors (e.g., NF-κB) cell_membrane->transcription_factors Inhibition cell_cycle_regulators Cell Cycle Regulators protein_kinases->cell_cycle_regulators apoptosis_proteins Apoptosis-Related Proteins (e.g., Caspases, Bcl-2 family) transcription_factors->apoptosis_proteins cell_cycle_arrest Cell Cycle Arrest cell_cycle_regulators->cell_cycle_arrest apoptosis Apoptosis apoptosis_proteins->apoptosis

Caption: Putative Signaling Pathway Modulation by this compound in Cancer Cells.

The Anti-inflammatory Potential of Physcion 8-O-rutinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physcion 8-O-rutinoside, a naturally occurring anthraquinone glycoside, is emerging as a compound of interest for its therapeutic properties. While extensive research has been conducted on its aglycone, physcion, and the related compound physcion 8-O-β-D-glucopyranoside, data specifically detailing the anti-inflammatory activities of the rutinoside variant is less prevalent. This technical guide synthesizes the available scientific information on the anti-inflammatory effects of physcion and its closely related glycosides, with a focus on physcion 8-O-β-D-glucopyranoside as a surrogate for understanding the potential of this compound. This document outlines the molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the involved signaling pathways to support further research and development in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation is a key driver in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led to the investigation of natural products. Physcion, an anthraquinone found in various medicinal plants, and its glycosides have demonstrated a range of pharmacological activities, including anti-inflammatory effects.[1][2] Glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, making the study of specific glycosides like this compound essential. This guide will focus on the anti-inflammatory properties of this class of compounds, leveraging data from the more extensively studied physcion 8-O-β-D-glucopyranoside to infer the potential activities of this compound.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of physcion and its glycosides are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS). Physcion and its glycosides have been shown to inhibit the activation of the NF-κB pathway.[3]

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation. The MAPK family includes three major kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Activation of these kinases by inflammatory stimuli leads to the production of pro-inflammatory mediators. Evidence suggests that physcion and its derivatives can modulate the phosphorylation and activation of key proteins within the MAPK pathway.[4][5]

Quantitative Data on Anti-inflammatory Effects

Disclaimer: The following quantitative data is based on studies of Physcion 8-O-β-D-glucopyranoside due to the limited availability of specific data for this compound. It is presented here to provide a foundational understanding of the potential anti-inflammatory potency.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
CompoundConcentration% Inhibition of NO ProductionIC50Reference
Physcion 8-O-β-D-glucopyranoside10 µMData not specifiedNot Determined[6]
Physcion 8-O-β-D-glucopyranoside25 µMData not specifiedNot Determined[6]
Physcion 8-O-β-D-glucopyranoside50 µMSignificant InhibitionNot Determined[6]
Table 2: Effect on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
CompoundConcentrationTarget Cytokine% Reduction in Expression/SecretionReference
Physcion 8-O-β-D-glucopyranoside50 µMTNF-αSignificant Reduction[6]
Physcion 8-O-β-D-glucopyranoside50 µMIL-6Significant Reduction[6]
Physcion 8-O-β-D-glucopyranoside50 µMIL-1βSignificant Reduction[6]

Experimental Protocols

Cell Culture and LPS-induced Inflammation
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Inflammation: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (or a related compound) for a pre-incubation period (e.g., 1 hour). Subsequently, Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Principle: This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Procedure: a. After the incubation period with the test compound and LPS, collect the cell culture supernatant. b. In a 96-well plate, add 50 µL of the supernatant to each well. c. Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light. e. Measure the absorbance at 540 nm using a microplate reader. f. The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Western Blot Analysis for NF-κB and MAPK Signaling Proteins
  • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB p65, IκBα, ERK, JNK, and p38 MAPK overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control. c. Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Visualizations

NF-kappaB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB:e->NFkB:w Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes Transcription Physcion_rutinoside This compound Physcion_rutinoside->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition by this compound.

MAPK_Signaling_Pathway LPS LPS TAK1 TAK1 LPS->TAK1 Activates MKKs MKK3/4/6/7 TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Pro_inflammatory_Mediators Pro-inflammatory Mediators AP1->Pro_inflammatory_Mediators Induces Physcion_rutinoside This compound Physcion_rutinoside->MKKs Inhibits (Potential)

Caption: MAPK Signaling Pathway Modulation by this compound.

Experimental_Workflow Start Start: RAW 264.7 Cell Culture Treatment Treatment: 1. This compound (various conc.) 2. LPS (1 µg/mL) Start->Treatment Incubation Incubation (e.g., 24 hours) Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis Griess_Assay Griess Assay for NO Supernatant_Collection->Griess_Assay ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Supernatant_Collection->ELISA Western_Blot Western Blot for NF-κB & MAPK proteins Cell_Lysis->Western_Blot Data_Analysis Data Analysis Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental Workflow for Assessing Anti-inflammatory Activity.

Conclusion and Future Directions

The available evidence strongly suggests that physcion and its glycosides, including the less-studied this compound, possess significant anti-inflammatory properties. The primary mechanisms of action appear to be the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators such as nitric oxide, TNF-α, IL-6, and IL-1β.

For drug development professionals, this compound represents a promising lead compound. However, further research is imperative. Future studies should focus on:

  • Direct evaluation of this compound: Conducting in-depth in vitro and in vivo studies to obtain specific quantitative data on the anti-inflammatory efficacy of this compound.

  • Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Investigating how the rutinoside moiety influences the anti-inflammatory activity compared to other glycosidic forms and the aglycone.

A thorough understanding of these aspects will be crucial for advancing this compound as a potential therapeutic agent for the treatment of inflammatory diseases.

References

The Pharmacological Profile of Physcion 8-O-rutinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physcion 8-O-rutinoside, a naturally occurring anthraquinone glycoside, has garnered significant attention within the scientific community for its diverse and promising pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its aglycone, physcion, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and hepatoprotective effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways.

Physcion and its glycoside derivatives are primarily isolated from various medicinal plants, including those from the Polygonaceae and Fabaceae families.[1][2] These compounds have been shown to modulate a multitude of cellular signaling pathways, impacting processes such as cell cycle progression, apoptosis, metastasis, and inflammation.[3][4][5]

Anti-Cancer Activity

This compound and its aglycone, physcion, have demonstrated significant anti-cancer properties across a range of cancer cell lines. The primary mechanisms underlying their anti-tumor effects include the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis.[2][5][6]

Induction of Apoptosis

A key mechanism of the anti-cancer activity of this compound is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of key regulatory proteins in the apoptotic cascade. Specifically, treatment with this compound has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately culminating in apoptotic cell death.

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. Flow cytometry analysis has revealed that treatment with this compound can lead to an accumulation of cells in a specific phase of the cell cycle, preventing them from proceeding to mitosis.[7]

Inhibition of Metastasis

The metastatic spread of cancer cells is a major contributor to cancer-related mortality. This compound has shown potential in inhibiting metastasis by modulating the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).[6]

Quantitative Data on Anti-Cancer Effects
Cell LineAssayParameterValueReference
Ovarian Cancer (SKOV3, OVCAR-3)CCK-8Cell ViabilityDecreased[6]
Non-Small Cell Lung Cancer (A549, H358)CCK-8Cell ViabilityMarkedly Decreased[7]
Ovarian Cancer (SKOV3, OVCAR-3)Colony FormationAnchorage-Independent GrowthSuppressed[6]
Ovarian CancerFlow CytometryApoptosisIncreased[6]
Non-Small Cell Lung CancerFlow CytometryApoptosisInduced[7]
Ovarian CancerWestern BlotBax ExpressionUpregulated[6]
Ovarian CancerWestern BlotBcl-2 ExpressionDownregulated[6]
Ovarian CancerWestern BlotCaspase-3 ActivationIncreased[6]
Ovarian CancerWestern BlotPARP ActivationIncreased[6]
Ovarian CancerWound Healing/TranswellMigration/InvasionDecreased[6]
Ovarian CancerWestern BlotMMP-2 ExpressionDownregulated[6]
Ovarian CancerWestern BlotTIMP-3 ExpressionUpregulated[6]

Anti-inflammatory Activity

Chronic inflammation is a key driver of various pathologies, including cancer. This compound exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.[8]

By inhibiting the activation of NF-κB, a central regulator of inflammation, this compound can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][8] This modulation of inflammatory responses contributes to its therapeutic potential in inflammatory-related diseases.

Signaling Pathway Diagram: Anti-Inflammatory Action

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK MAPK MAPK Inflammatory Stimuli->MAPK Physcion_8_O_rutinoside This compound Physcion_8_O_rutinoside->IKK Inhibits Physcion_8_O_rutinoside->MAPK Inhibits IκBα IκBα IKK->IκBα P NF-κB NF-κB (p50/p65) IκBα->NF-κB Releases NF-κB_active Active NF-κB NF-κB->NF-κB_active Translocation Pro-inflammatory Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) NF-κB_active->Pro-inflammatory Genes Activates

This compound's anti-inflammatory mechanism.

Antioxidant Activity

This compound demonstrates notable antioxidant properties, which are crucial for mitigating cellular damage caused by oxidative stress. Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The antioxidant capacity of this compound is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Hepatoprotective Effects

Emerging evidence suggests that this compound possesses hepatoprotective properties, safeguarding the liver from various toxins and insults.[9] Its protective effects are likely attributed to a combination of its anti-inflammatory and antioxidant activities, which help to reduce liver inflammation and oxidative damage.[9]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the pharmacological evaluation of this compound.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.[10][11][12]

  • Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[10][12]

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[10][11][12]

  • Measure the absorbance at 450 nm using a microplate reader.[10][11][12]

  • Cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V/PI Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method for detecting and quantifying apoptosis.

Protocol:

  • Treat cells with this compound for the specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[13]

  • Analyze the stained cells by flow cytometry within one hour.[13][14]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

Protocol:

  • Lyse treated and untreated cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3) overnight at 4°C.[15]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity using densitometry software, with a loading control (e.g., β-actin or GAPDH) for normalization.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Protocol:

  • Prepare a stock solution of DPPH in methanol or ethanol.[16][17]

  • Mix various concentrations of this compound with the DPPH solution.[17]

  • Incubate the mixture in the dark at room temperature for 30 minutes.[16][17]

  • Measure the absorbance of the solution at 517 nm.[16][17]

  • The percentage of DPPH radical scavenging activity is calculated relative to a control without the sample.[17]

Experimental Workflow Diagram

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Treatment Treatment with This compound Cell_Culture->Treatment CCK8 Cell Viability (CCK-8 Assay) Treatment->CCK8 Apoptosis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Animal_Model Animal Model (e.g., Xenograft) In_Vivo_Treatment In Vivo Administration Animal_Model->In_Vivo_Treatment Tumor_Growth Tumor Growth Measurement In_Vivo_Treatment->Tumor_Growth Histology Histological Analysis In_Vivo_Treatment->Histology

A generalized workflow for evaluating this compound.

Conclusion and Future Directions

This compound is a promising natural compound with a multifaceted pharmacological profile. Its demonstrated anti-cancer, anti-inflammatory, antioxidant, and hepatoprotective activities make it a compelling candidate for further investigation and potential therapeutic development. The modulation of critical signaling pathways such as those involved in apoptosis and inflammation underscores its potential to address a variety of disease states.

Future research should focus on elucidating the detailed molecular mechanisms of action, conducting comprehensive preclinical in vivo studies to establish efficacy and safety profiles, and exploring potential synergistic effects with existing therapeutic agents. Further investigation into its pharmacokinetics and bioavailability is also crucial for its translation into clinical applications. The information presented in this technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound.

References

In Silico Prediction of Physcion 8-O-rutinoside Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Physcion 8-O-rutinoside, a member of the anthraquinone glycoside family, has garnered interest for its potential therapeutic properties. The identification of its molecular targets is a critical step in elucidating its mechanism of action and advancing its development as a therapeutic agent. This technical guide provides an in-depth overview of the in silico methodologies employed for the prediction of protein targets for Physcion and its glycosides. We detail computational workflows, present predicted targets from recent studies, and outline experimental protocols for target validation. This document serves as a comprehensive resource for researchers leveraging computational approaches in natural product drug discovery.

Introduction to this compound

Physcion, an anthraquinone derivative, is the aglycone of this compound. Physcion and its glycosidic forms, such as Physcion 8-O-β-D-glucopyranoside, are natural compounds found in various medicinal plants and have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] The glycosidic moiety can influence the pharmacokinetic and pharmacodynamic properties of the molecule. While this compound is a known compound, many in silico and in vitro studies have focused on its aglycone, Physcion, or the more commonly referenced Physcion 8-O-β-D-glucopyranoside. The computational methodologies described herein are readily applicable to this compound.

In Silico Target Prediction Methodologies

The identification of protein targets for a small molecule through computational methods, often referred to as "target fishing" or "reverse pharmacology," is a cornerstone of modern drug discovery. These approaches can significantly expedite the identification of potential mechanisms of action and facilitate drug repositioning.

Virtual Screening

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of target prediction for Physcion, a reverse approach is often employed where the molecule is screened against a library of protein structures.

A typical virtual screening workflow involves several key steps, as illustrated in the diagram below.

G cluster_prep Preparation cluster_screen Screening cluster_post Post-Screening Analysis cluster_validation Experimental Validation ligand_prep Ligand Preparation (Physcion Structure) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_lib Protein Library (e.g., PDB) protein_lib->docking scoring Scoring & Ranking docking->scoring hit_selection Hit Selection (Top-ranked Proteins) scoring->hit_selection md_simulation Molecular Dynamics Simulation hit_selection->md_simulation binding_energy Binding Free Energy Calculation md_simulation->binding_energy in_vitro In Vitro Assays binding_energy->in_vitro

A general workflow for in silico target prediction.
Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves predicting the binding mode and affinity, typically represented by a scoring function. For Physcion, this would involve docking the ligand into the binding sites of a multitude of proteins to identify those with the highest predicted affinity.

Molecular Dynamics (MD) Simulations

Following the identification of potential targets through docking, MD simulations can be employed to analyze the stability of the ligand-protein complex over time. This method provides a more dynamic and biologically relevant assessment of the binding interaction than static docking poses.

Predicted Targets of Physcion

Several in silico studies have been conducted to identify the protein targets of Physcion. The following table summarizes the findings from these studies.

Predicted TargetIn Silico MethodKey FindingsReference
TRPV1 (Transient Receptor Potential Vanilloid 1) Virtual Screening, Molecular Docking, MD SimulationPhyscion demonstrated a high binding affinity for TRPV1, suggesting a role in analgesia.[3][4][5]
p38 alpha Mitogen-Activated Protein Kinase (MAPK) Structure-based Virtual ScreeningPhyscion was identified as a potential inhibitor, indicating anti-inflammatory activity.[6]
α-Glucosidase Molecular DockingPhyscion showed a binding affinity with a docking score of -6.02 kcal/mol, suggesting a potential role in diabetes management.
Neuraminidase (from Clostridium perfringens) Molecular DockingPhyscion-8-O-β-D-glucopyranoside exhibited a high docking score of -11.9, indicating potential antibacterial activity.[7]

Signaling Pathways Associated with Predicted Targets

The predicted targets of Physcion are implicated in various signaling pathways crucial for cellular function and disease pathogenesis.

TRPV1 Signaling in Pain and Inflammation

TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli. Its activation leads to the influx of calcium and subsequent signaling cascades that result in the sensation of pain and the release of pro-inflammatory mediators. Inhibition of TRPV1 by Physcion could therefore lead to analgesic and anti-inflammatory effects.

G Physcion Physcion TRPV1 TRPV1 Channel Physcion->TRPV1 Inhibits Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Mediates Pain_signal Pain Sensation Ca_influx->Pain_signal Inflammation Inflammation Ca_influx->Inflammation

Inhibitory action of Physcion on the TRPV1 signaling pathway.
p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. The inhibition of p38 alpha by Physcion could suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

G Stress_Stimuli Stress Stimuli (e.g., LPS) p38_MAPK p38 MAPK Stress_Stimuli->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription_Factors->Pro_inflammatory_Cytokines Induces Expression Physcion Physcion Physcion->p38_MAPK Inhibits

Physcion's inhibitory effect on the p38 MAPK pathway.

Experimental Protocols for Target Identification and Validation

The following protocols provide a general framework for the in silico and in vitro experiments described in this guide.

Protocol for Virtual Screening and Molecular Docking
  • Ligand Preparation: Obtain the 3D structure of Physcion (or its glycoside) from a database like PubChem. Prepare the ligand by adding hydrogen atoms, assigning partial charges, and minimizing its energy using software like AutoDock Tools.

  • Target Protein Preparation: Download the crystal structures of a library of proteins from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.

  • Docking Simulation: Use a docking program such as AutoDock Vina to perform the docking of the prepared ligand into the binding site of each prepared protein. Define the grid box to encompass the active site of each protein.

  • Analysis of Results: Rank the proteins based on their docking scores (binding affinities). Visualize the binding poses of the top-ranked protein-ligand complexes to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Protocol for Molecular Dynamics Simulation
  • System Preparation: Use the best-docked complex from the molecular docking step as the starting structure. Solvate the complex in a water box with appropriate ions to neutralize the system.

  • Simulation: Perform an energy minimization of the system, followed by a gradual heating to physiological temperature and pressure. Run the production MD simulation for a sufficient duration (e.g., 100 ns).

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Protocol for In Vitro Validation (Example: Enzyme Inhibition Assay for α-Glucosidase)
  • Reagents and Materials: α-Glucosidase enzyme, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, Physcion, and a positive control (e.g., Acarbose).

  • Assay Procedure: In a 96-well plate, mix the α-glucosidase enzyme with different concentrations of Physcion or the positive control and incubate.

  • Initiate Reaction: Add the pNPG substrate to start the enzymatic reaction.

  • Measure Absorbance: After a specific incubation period, stop the reaction and measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of Physcion. Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity.

Conclusion

In silico target prediction is a powerful and resource-efficient strategy for elucidating the molecular mechanisms of natural products like this compound. The methodologies of virtual screening, molecular docking, and molecular dynamics simulations have successfully identified several potential protein targets for Physcion, including TRPV1, p38 alpha MAPK, and α-glucosidase. These predictions provide a solid foundation for further experimental validation and the development of Physcion-based therapeutics. This guide offers a comprehensive overview of the key computational techniques and a framework for their application, aiming to facilitate future research in this promising area.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Physcion 8-O-rutinoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of Physcion 8-O-rutinoside in plant extracts. This compound, an anthraquinone glycoside found in various medicinal plants such as Rumex and Rhamnus species, is recognized for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1][2] The described protocol provides a reliable tool for researchers, scientists, and drug development professionals engaged in the quality control and standardization of herbal products and the development of new phytopharmaceuticals. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and acidified water, ensuring optimal separation and quantification.

Introduction

This compound is a naturally occurring anthraquinone glycoside with a growing interest in the pharmaceutical and nutraceutical industries due to its biological activities.[1] Accurate and precise quantification of this compound in plant matrices is crucial for ensuring the safety, efficacy, and quality of botanical products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used analytical technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[3] This application note presents a detailed protocol for the extraction and subsequent HPLC-UV analysis of this compound, along with comprehensive method validation data based on established guidelines.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Plant material (e.g., dried and powdered roots of Rumex japonicus)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (Plant Extract)
  • Extraction: Accurately weigh 1.0 g of the dried, powdered plant material into a conical flask. Add 20 mL of 70% aqueous methanol.

  • Ultrasonic Extraction: Sonicate the mixture for 30 minutes in an ultrasonic bath.[4]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 287 nm

Method Validation

The developed HPLC-UV method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to the International Council for Harmonisation (ICH) guidelines.

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

AnalyteLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 100y = 25432x - 1234> 0.999
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD 0.25
LOQ 0.80
Precision

The precision of the method was assessed by analyzing six replicate injections of a standard solution at three different concentrations on the same day (intra-day precision) and on three different days (inter-day precision).

Concentration (µg/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)
5< 2.0< 3.0
25< 1.5< 2.5
75< 1.0< 2.0
Accuracy

The accuracy of the method was determined by a recovery study. A known amount of this compound standard was added to a pre-analyzed plant extract sample, and the recovery was calculated.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)RSD (%)
109.898.0< 2.0
2019.999.5< 1.5
4040.6101.5< 1.0

Results and Discussion

The developed HPLC-UV method demonstrated good separation and resolution of this compound from other components in the plant extract. The chromatographic peak for this compound was well-defined and appeared at a retention time of approximately 18.5 minutes under the described conditions. The validation results indicate that the method is linear, sensitive, precise, and accurate for the quantification of this compound in plant extracts.

Conclusion

The HPLC-UV method described in this application note is suitable for the routine quality control and quantitative analysis of this compound in plant-derived materials. The method is simple, reliable, and can be readily implemented in analytical laboratories.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_standards Standard Preparation plant_material Dried Plant Material weighing Weigh 1.0 g plant_material->weighing extraction Add 20 mL 70% Methanol weighing->extraction sonication Ultrasonic Extraction (30 min) extraction->sonication centrifugation Centrifuge (4000 rpm, 10 min) sonication->centrifugation filtration Filter (0.45 µm) centrifugation->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial Transfer injection Inject 10 µL hplc_vial->injection separation C18 Column Separation injection->separation detection UV Detection (287 nm) separation->detection quantification Quantification detection->quantification ref_std Reference Standard stock_sol Prepare Stock Solution ref_std->stock_sol work_std Prepare Working Standards stock_sol->work_std calibration Generate Calibration Curve work_std->calibration calibration->quantification Calibrate

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_method_development Method Development cluster_method_validation Method Validation (ICH Guidelines) cluster_application Application extraction_opt Extraction Optimization hplc_opt HPLC Condition Optimization extraction_opt->hplc_opt linearity Linearity & Range hplc_opt->linearity lod_loq LOD & LOQ hplc_opt->lod_loq precision Precision (Intra- & Inter-day) hplc_opt->precision accuracy Accuracy (Recovery) hplc_opt->accuracy specificity Specificity hplc_opt->specificity qc Quality Control of Raw Materials linearity->qc lod_loq->qc precision->qc accuracy->qc specificity->qc formulation Analysis of Herbal Formulations qc->formulation research Pharmacokinetic & Stability Studies formulation->research

Caption: Logical relationship of method development, validation, and application.

References

Application Notes and Protocols for In Vitro Cell Viability Assay with Physcion 8-O-rutinoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physcion 8-O-rutinoside, also known as Physcion 8-O-β-D-glucopyranoside, is a naturally occurring anthraquinone compound that has garnered significant interest for its potential anticancer properties.[1][2] Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines, primarily through the induction of apoptosis.[3] These application notes provide a comprehensive protocol for assessing the in vitro cell viability of cancer cells treated with this compound using the MTT assay, a widely accepted colorimetric method. Furthermore, this document outlines the underlying signaling pathways implicated in the compound's mechanism of action.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric technique for assessing cell viability, proliferation, and cytotoxicity. The assay is predicated on the capacity of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Data Presentation

The cytotoxic effects of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. The following table summarizes representative IC50 values of this compound and its aglycone, Physcion, against various cancer cell lines.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)
This compoundKBOral Squamous CarcinomaNot SpecifiedDose-dependent inhibition observed at 10, 20, 50 µg/mL
PhyscionHCT116Colorectal CarcinomaNot Specified22.4
PhyscionHTB-26Breast CancerNot Specified10-50
PhyscionPC-3Pancreatic CancerNot Specified10-50
PhyscionHepG2Hepatocellular CarcinomaNot Specified10-50

Note: The IC50 values can vary depending on the cell line, assay conditions, and exposure time.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for a 96-well plate format and is suitable for adherent cancer cell lines.

Materials and Reagents:

  • This compound (dissolved in a suitable solvent like DMSO to prepare a stock solution)

  • Selected cancer cell line (e.g., KB, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range to start with is 10, 20, and 50 µg/mL.[3]

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (cells with medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Mandatory Visualization

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with Compound B->D C Prepare this compound Dilutions C->D E Incubate for 24/48/72h D->E F Add MTT Solution E->F G Incubate for 4h F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: Workflow for the in vitro cell viability MTT assay.

Signaling Pathway of this compound Induced Apoptosis

G cluster_cell Cancer Cell Physcion This compound miR21 miR-21 Physcion->miR21 downregulates Survivin Survivin Physcion->Survivin downregulates Bcl2 Bcl-2 Physcion->Bcl2 downregulates Bax Bax Physcion->Bax upregulates PTEN PTEN miR21->PTEN Akt Akt PTEN->Akt GSK3b GSK3β Akt->GSK3b GSK3b->Survivin Casp9 Caspase-9 Survivin->Casp9 Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC release Bcl2->Bax Bax->Mitochondrion CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of this compound induced apoptosis.

References

Application Notes: Dissolving and Utilizing Physcion 8-O-rutinoside in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Physcion 8-O-rutinoside for in vitro cell culture experiments. The following protocols and data have been compiled to ensure optimal solubility and consistent results in your research.

Product Information

Compound: this compound Molecular Formula: C₂₈H₃₂O₁₄ Molecular Weight: 592.55 g/mol Appearance: Yellowish solid

Solubility and Stock Solution Preparation

This compound and its related glycosides, such as Physcion 8-O-β-D-glucopyranoside, exhibit low solubility in aqueous solutions but are soluble in organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.

Key Solubility Data:

A closely related compound, Physcion 8-O-β-D-glucopyranoside, has a reported solubility of up to 25 mg/mL in DMSO.[1][2] To enhance dissolution, gentle warming to 60°C and ultrasonication can be employed.[1][2] It is crucial to use anhydrous, high-purity DMSO to avoid precipitation.

Protocol for Preparing a 10 mM Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, use 5.93 mg of this compound.

    • Add the appropriate volume of sterile DMSO to the vial.

    • To aid dissolution, cap the vial tightly and vortex thoroughly. If necessary, place the vial in an ultrasonic bath or a water bath at 37°C for a short period.[2]

    • Once fully dissolved, visually inspect the solution to ensure there is no particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability. A stock solution stored at -80°C is stable for up to 6 months, while at -20°C, it is stable for up to 1 month.[1]

Use in Cell Culture Experiments

When preparing working solutions for cell-based assays, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3][4][5] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Protocol for Preparing Working Solutions
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile, pre-warmed complete cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution directly into the complete cell culture medium to achieve the desired final concentrations.

    • Important: To prevent precipitation, add the DMSO stock solution to the culture medium and mix immediately and thoroughly. Avoid adding aqueous medium directly to the concentrated DMSO stock.

    • The final DMSO concentration should not exceed 0.5%. For example, to achieve a 10 µM final concentration, you would add 1 µL of the 10 mM stock to 1 mL of cell culture medium, resulting in a final DMSO concentration of 0.1%.

    • Add the prepared working solutions to your cell cultures and proceed with the experiment.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of Physcion and its glycosides across various cancer cell lines. This data can serve as a reference for determining appropriate concentration ranges for your experiments.

CompoundCell LineAssay TypeIncubation TimeIC₅₀ (µM)Reference
PhyscionHeLa (Cervical Cancer)Cytotoxicity48 hNot explicitly stated, but effects observed at 80-300 µM[6]
Physcion 8-O-β-glucopyranosideSKOV3 (Ovarian Cancer)Cell Viability (CCK-8)Not StatedNot explicitly stated, but effects observed[7]
Physcion 8-O-β-glucopyranosideOVCAR-3 (Ovarian Cancer)Cell Viability (CCK-8)Not StatedNot explicitly stated, but effects observed[7]
Physcion 8-O-β-glucopyranosideA549 (Non-Small Cell Lung Cancer)Cell Viability (CCK-8)Not StatedNot explicitly stated, but induced apoptosis[8]
Physcion 8-O-β-glucopyranosideH358 (Non-Small Cell Lung Cancer)Cell Viability (CCK-8)Not StatedNot explicitly stated, but induced apoptosis[8]

Note: IC₅₀ values can vary depending on the specific assay, cell line, and experimental conditions.

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow for Cell Viability Assay

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of this compound on cancer cells.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute to Working Concentrations in Culture Medium stock->working Serial Dilution seed Seed Cells in 96-well Plate treat Treat Cells with Working Solutions seed->treat incubate Incubate for 24-48 hours treat->incubate assay Perform Viability Assay (e.g., MTT, CCK-8) incubate->assay read Read Absorbance (Plate Reader) assay->read calculate Calculate IC₅₀ read->calculate

Caption: Workflow for determining the IC₅₀ of this compound.

Proposed Signaling Pathway of Action

Physcion and its glycosides have been shown to exert their anti-cancer effects through the modulation of various signaling pathways, leading to apoptosis and cell cycle arrest.[9][10] One reported mechanism involves the upregulation of PPARγ.[8]

G cluster_cell Cancer Cell compound This compound pparg PPARγ (Upregulation) compound->pparg bax Bax (Pro-apoptotic) pparg->bax Promotes bcl2 Bcl-2 (Anti-apoptotic) pparg->bcl2 Inhibits caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Therapeutic Applications of Physcion Glycosides in Oncology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific data on Physcion 8-O-rutinoside in the current scientific literature, this document provides a comprehensive overview of the therapeutic applications, mechanisms of action, and experimental protocols for the closely related and well-researched compounds: Physcion and Physcion 8-O-β-D-glucopyranoside . Researchers interested in this compound can use this information as a foundational guide for designing and conducting their own investigations, with the understanding that experimental conditions and results may vary.

Introduction

Physcion, a naturally occurring anthraquinone, and its glycoside derivatives are emerging as promising candidates in oncology research. These compounds have demonstrated a range of anti-cancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis across various cancer cell lines.[1][2][3][4] The addition of a sugar moiety, such as a glucoside or a rutinoside, can significantly impact the bioavailability and pharmacological properties of the parent compound. This document outlines the therapeutic potential of physcion and its glucoside in oncology and provides detailed protocols for their investigation.

Data Presentation: In Vitro Efficacy of Physcion and its Glucoside

The following tables summarize the quantitative data on the cytotoxic effects of Physcion and Physcion 8-O-β-D-glucopyranoside on various cancer cell lines.

Table 1: Cytotoxicity of Physcion against various cancer cell lines

Cancer Cell LineAssayIC50 ValueExposure TimeReference
MCF-7 (Breast Cancer)MTT Assay203.1 µM24 h[5]
HeLa (Cervical Cancer)MTT Assay80 - 300 µM (Concentration-dependent inhibition)48 h[6]

Table 2: Anti-cancer activities of Physcion 8-O-β-D-glucopyranoside (PG)

Cancer Cell LineEffectAssay(s)Key FindingsReference
Ovarian Cancer (SKOV3, OVCAR-3)Anti-growth, Anti-metastaticCCK-8, Colony Formation, Wound Healing, TranswellDecreased cell viability, suppressed anchorage-independent growth, inhibited migration and invasion.[7][7]
Non-Small Cell Lung Cancer (A549, H358)Anti-tumorCCK-8, Flow CytometryInduced cell cycle arrest and apoptosis.[8][8]

Signaling Pathways Modulated by Physcion and its Glycosides

Physcion and its glycoside derivatives exert their anti-cancer effects by modulating a multitude of intracellular signaling pathways.[2][3][4]

Physcion-Modulated Signaling Pathway in Breast Cancer

G Physcion Physcion ROS ↑ Reactive Oxygen Species (ROS) Physcion->ROS NFkB ↑ p-NF-κB, p-IκBα Physcion->NFkB Mitochondria Mitochondria ROS->Mitochondria Bcl2_BclxL ↓ Bcl-2, Bcl-xL Mitochondria->Bcl2_BclxL Caspase9 ↑ Caspase-9 Bcl2_BclxL->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ImmuneResponse Modulation of Immune Response NFkB->ImmuneResponse

Caption: Physcion induces apoptosis in breast cancer cells via oxidative stress-mediated mitochondrial pathway and modulates the immune response through the NF-κB pathway.

Physcion 8-O-β-D-glucopyranoside (PG) Modulated Signaling Pathway in Ovarian Cancer

G PG Physcion 8-O-β-D-glucopyranoside miR25 ↓ miR-25 PG->miR25 CellGrowth ↓ Cell Growth miR25->CellGrowth inhibition of Metastasis ↓ Metastasis miR25->Metastasis inhibition of Apoptosis ↑ Apoptosis miR25->Apoptosis promotion of

Caption: Physcion 8-O-β-D-glucopyranoside exhibits anti-cancer activity in ovarian cancer by downregulating miR-25, leading to decreased cell growth and metastasis, and increased apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[9][10][11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

G A Seed cells in 96-well plate B Incubate 24h A->B C Treat with this compound B->C D Incubate for desired time C->D E Add MTT solution D->E F Incubate 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Quadrant analysis of flow cytometry data for apoptosis detection using Annexin V and PI staining.

Western Blot Analysis

This protocol is used to detect changes in the expression of specific proteins involved in signaling pathways affected by this compound. [14][15][16][17][18] Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Model

This protocol is for evaluating the anti-tumor efficacy of this compound in a mouse model. [19][20][21][22][23] Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line of interest

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

In Vivo Xenograft Experimental Workflow

G A Inject cancer cells into mice B Tumor growth A->B C Randomize into groups B->C D Treat with this compound C->D E Monitor tumor volume & body weight D->E F Excise tumors for analysis E->F

Caption: A general workflow for assessing the in vivo anti-tumor efficacy of a test compound using a xenograft model.

References

Application Notes and Protocols: Physcion 8-O-rutinoside as a Natural Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physcion 8-O-rutinoside, a naturally occurring anthraquinone glycoside, has emerged as a promising candidate for anticancer drug development. Belonging to a class of compounds known for their diverse pharmacological activities, this compound has demonstrated significant potential in inhibiting the proliferation of various cancer cells. These application notes provide a comprehensive overview of its anticancer properties, including its mechanisms of action, and detailed protocols for its evaluation in a laboratory setting. The information presented herein is intended to guide researchers in exploring the therapeutic potential of this natural compound.

Anticancer Activity and Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), promoting autophagy, and causing cell cycle arrest in cancer cells.[1][2] Its activity has been observed in a range of cancer cell lines, highlighting its broad-spectrum potential.

Key Mechanisms of Action:

  • Induction of Apoptosis: this compound triggers apoptosis through both intrinsic and extrinsic pathways. This is characterized by the activation of caspases, modulation of the Bcl-2 family of proteins, and DNA fragmentation.[3]

  • Cell Cycle Arrest: The compound has been shown to arrest the cell cycle at various phases, such as G1/G0 or G2/M, thereby preventing cancer cell proliferation.[4][5] This is often associated with the modulation of key cell cycle regulatory proteins.

  • Signaling Pathway Modulation: Two key signaling pathways have been identified as being significantly influenced by this compound:

    • PPARγ Activation: It acts as an agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in cell differentiation and apoptosis.[6][7]

    • ROS/miR-27a/ZBTB10/Sp1 Axis: The compound can induce the production of Reactive Oxygen Species (ROS), which in turn modulates the microRNA-27a (miR-27a), leading to the upregulation of the tumor suppressor ZBTB10 and subsequent downregulation of the transcription factor Sp1, which is involved in cancer cell proliferation and survival.[8]

Data Presentation: In Vitro Efficacy

The following tables summarize the quantitative data on the anticancer activity of this compound and its aglycone, physcion, across various human cancer cell lines.

Table 1: Cytotoxicity of Physcion and its Glycoside (IC50 Values)

CompoundCancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
PhyscionMCF-7Breast Cancer203.124[4]
PhyscionHeLaCervical CancerNot specified, concentration-dependent inhibitionNot specified[2]
Physcion 8-O-glucopyranosideSKOV3Ovarian CancerConcentration-dependent decrease in viability48[5]
Physcion 8-O-glucopyranosideOVCAR-3Ovarian CancerConcentration-dependent decrease in viability48[5]
Physcion 8-O-glucopyranosideA549Non-Small Cell Lung CancerConcentration-dependent inhibitionNot specified[9]
Physcion 8-O-glucopyranosideH358Non-Small Cell Lung CancerConcentration-dependent inhibitionNot specified[9]
Physcion 8-O-glucopyranosideKBOral Squamous Cell CarcinomaDose-dependent suppressionNot specified[3]

Table 2: Apoptosis Induction by Physcion and its Glycoside

CompoundCancer Cell LineConcentration (µM)Apoptotic Cells (%)MethodCitation
PhyscionMCF-720028.68 (Early/Late)Flow Cytometry[4]
Physcion 8-O-glucopyranosideSKOV35 and 10Dose-dependent increaseFlow Cytometry[5]
Physcion 8-O-glucopyranosideOVCAR-35 and 10Dose-dependent increaseFlow Cytometry[5]

Table 3: Cell Cycle Arrest Induced by Physcion and its Glycoside

CompoundCancer Cell LineConcentrationEffect on Cell Cycle PhaseCitation
PhyscionHeLaConcentration-dependentG0/G1 phase arrest[2]
Physcion 8-O-glucopyranosideSKOV35 and 10 µMG1/G0 phase arrest[5]
Physcion 8-O-glucopyranosideOVCAR-35 and 10 µMG1/G0 phase arrest[5]
Physcion 8-O-glucopyranosideA549Not specifiedG2/M phase arrest[9]
Physcion 8-O-glucopyranosideH358Not specifiedG2/M phase arrest[9]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anticancer effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of key proteins involved in apoptosis, such as Bcl-2 family members and caspases.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Normalize the expression of the target proteins to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cell_culture Cancer Cell Culture treatment Treatment with This compound cell_culture->treatment mtt Cell Viability Assay (MTT) treatment->mtt apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blotting treatment->western_blot ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: Experimental workflow for in vitro evaluation of this compound.

ppar_gamma_pathway physcion This compound pparg PPARγ physcion->pparg activates rxr RXR pparg->rxr heterodimerizes with ppre PPRE (PPAR Response Element) rxr->ppre binds to gene_transcription Target Gene Transcription ppre->gene_transcription initiates apoptosis Apoptosis gene_transcription->apoptosis differentiation Cell Differentiation gene_transcription->differentiation

Caption: PPARγ signaling pathway activated by this compound.

ros_pathway physcion This compound ros ROS Production physcion->ros induces mir27a miR-27a ros->mir27a downregulates zbtb10 ZBTB10 mir27a->zbtb10 inhibits sp1 Sp1 zbtb10->sp1 inhibits proliferation Cell Proliferation sp1->proliferation survival Cell Survival sp1->survival

Caption: ROS/miR-27a/ZBTB10/Sp1 signaling pathway modulated by this compound.

Conclusion

This compound demonstrates significant potential as a natural anticancer agent, with a well-defined mechanism of action involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. The provided protocols offer a standardized framework for researchers to further investigate and validate its therapeutic efficacy. Further preclinical and clinical studies are warranted to fully elucidate the potential of this compound in cancer therapy.

References

Application Notes: Cell Cycle Analysis of Cancer Cells Treated with Physcion 8-O-rutinoside

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Physcion 8-O-rutinoside, a natural anthraquinone glycoside, has demonstrated significant anti-cancer properties. One of its key mechanisms of action is the induction of cell cycle arrest, thereby inhibiting the proliferation of cancer cells. These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells.

Data Presentation

Table 1: Effect of Physcion on Cell Cycle Distribution in HeLa Cervical Cancer Cells

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)50.3328.1521.52
8059.7122.5417.75
16063.3819.8716.75
20076.1215.238.65

Note: This data is for the parent compound, physcion, and serves as a representative example of the expected effects of physcion derivatives on the cell cycle.

Signaling Pathway

This compound is proposed to induce G1/G0 cell cycle arrest by modulating the expression of key cell cycle regulatory proteins. The pathway involves the downregulation of proteins that promote cell cycle progression and the upregulation of proteins that inhibit it. A plausible signaling cascade is the inhibition of the Cyclin D1/CDK4 complex, which is crucial for the G1 to S phase transition. This is often accompanied by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.

G1_Arrest_Pathway This compound This compound Cyclin D1 Cyclin D1 This compound->Cyclin D1 CDK4 CDK4 This compound->CDK4 p21/p27 p21/p27 This compound->p21/p27 CyclinD1_CDK4 Cyclin D1-CDK4 Complex Cyclin D1->CyclinD1_CDK4 CDK4->CyclinD1_CDK4 p21/p27->CyclinD1_CDK4 G1_Arrest G1 Phase Arrest Rb Rb Phosphorylation CyclinD1_CDK4->Rb E2F E2F Release Rb->E2F S_Phase S Phase Entry E2F->S_Phase

G1/S Arrest Signaling Pathway

Experimental Protocols

Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining and Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound. Include a vehicle-treated control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

    • For suspension cells, directly collect the cells.

    • Transfer the cells to a centrifuge tube and pellet by centrifugation at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours or overnight.

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use a low flow rate for better resolution of the DNA content peaks.

    • Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow cluster_prep Cell Preparation cluster_fix_stain Fixation and Staining cluster_analysis Data Acquisition and Analysis seed Seed Cells treat Treat with this compound seed->treat harvest Harvest Cells treat->harvest fix Fix with 70% Ethanol harvest->fix stain Stain with Propidium Iodide fix->stain flow Flow Cytometry stain->flow analyze Analyze Cell Cycle Distribution flow->analyze

Cell Cycle Analysis Workflow
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle regulatory proteins (e.g., Cyclin D1, CDK4, p21, p27) in cancer cells treated with this compound by Western blotting.

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After treatment with this compound, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_immuno Immunodetection lysate Prepare Cell Lysates quantify Quantify Protein lysate->quantify sds SDS-PAGE quantify->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection secondary_ab->detect

Application Notes and Protocols for the Chemical Synthesis and Derivatization of Physcion 8-O-rutinoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis, derivatization, and biological significance of Physcion 8-O-rutinoside. Detailed protocols for its synthesis and analysis are included, along with data on the biological activities of related compounds and the signaling pathways they modulate.

Introduction

Physcion, an anthraquinone naturally found in various medicinal plants, and its glycosides have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. Glycosylation of physcion, particularly at the 8-hydroxyl group, can enhance its solubility and bioavailability, potentially modulating its therapeutic effects. This compound, a disaccharide glycoside of physcion, is a target of interest for developing novel therapeutic agents. This document outlines the chemical synthesis of this compound via a multi-step process involving the preparation of a rutinosyl donor followed by Koenigs-Knorr glycosylation and subsequent deprotection.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that is not extensively documented in a single source. However, a robust synthetic route can be constructed by combining established methodologies for glycosylation. The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Preparation of Rutinosyl Donor cluster_1 Step 2: Glycosylation cluster_2 Step 3: Deprotection Rutinose Rutinose Peracetylated_Rutinose Peracetylated_Rutinose Rutinose->Peracetylated_Rutinose Ac₂O, I₂ (cat.) Physcion Physcion Acetobromo_rutinose Acetobromo_rutinose Peracetylated_Rutinose->Acetobromo_rutinose HBr/AcOH Peracetylated_Rutinose->Acetobromo_rutinose Peracetylated_Physcion_rutinoside Peracetylated_Physcion_rutinoside Acetobromo_rutinose->Peracetylated_Physcion_rutinoside Ag₂O, Quinoline/Benzene Acetobromo_rutinose->Peracetylated_Physcion_rutinoside Physcion->Peracetylated_Physcion_rutinoside Physcion_8_O_rutinoside Physcion_8_O_rutinoside Peracetylated_Physcion_rutinoside->Physcion_8_O_rutinoside NaOMe/MeOH Peracetylated_Physcion_rutinoside->Physcion_8_O_rutinoside

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Preparation of Per-O-acetylated Rutinose

This protocol is adapted from methods for the per-O-acetylation of unprotected sugars[3][4].

  • Materials: Rutinose, acetic anhydride, iodine (catalyst).

  • Procedure:

    • To rutinose in a round-bottom flask, add a stoichiometric amount of acetic anhydride.

    • Add a catalytic amount of iodine.

    • Stir the solvent-free mixture at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

    • Upon completion, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium thiosulfate to remove iodine, followed by washing with saturated sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield per-O-acetylated rutinose.

Protocol 2: Synthesis of Hepta-O-acetyl-α-rutinosyl Bromide (Acetobromo-rutinose)

This protocol follows the general procedure for the synthesis of glycosyl bromides from per-acetylated sugars[5].

  • Materials: Per-O-acetylated rutinose, hydrogen bromide (HBr) in glacial acetic acid.

  • Procedure:

    • Dissolve the per-O-acetylated rutinose in a minimal amount of cold (0 °C) glacial acetic acid.

    • Slowly add a solution of HBr in glacial acetic acid while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Once the reaction is complete, pour the mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure to obtain the crude acetobromo-rutinose, which should be used immediately in the next step.

Protocol 3: Koenigs-Knorr Glycosylation of Physcion

This protocol is based on the classical Koenigs-Knorr reaction conditions used for the glycosylation of phenols[6][7][8].

  • Materials: Physcion, freshly prepared acetobromo-rutinose, silver oxide (Ag₂O), quinoline, anhydrous benzene (or a less toxic solvent like toluene/dichloromethane).

  • Procedure:

    • Dissolve physcion in a mixture of quinoline and anhydrous benzene.

    • Add freshly prepared silver oxide to the solution.

    • To this stirring suspension, add a solution of acetobromo-rutinose in anhydrous benzene dropwise at room temperature.

    • Stir the reaction mixture in the dark at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts and wash the pad with the solvent.

    • Concentrate the filtrate and purify the residue by silica gel column chromatography to yield peracetylated this compound.

Protocol 4: Deprotection of Peracetylated this compound (Zemplén Deacetylation)

This is a standard procedure for the deacetylation of acetylated glycosides[9][10].

  • Materials: Peracetylated this compound, anhydrous methanol, sodium methoxide (catalytic amount), acidic ion-exchange resin (e.g., Dowex® 50WX8).

  • Procedure:

    • Dissolve the peracetylated this compound in anhydrous methanol and cool to 0 °C.

    • Add a catalytic amount of sodium methoxide solution.

    • Stir the mixture at room temperature and monitor by TLC.

    • Once the reaction is complete (typically within a few hours), neutralize the reaction by adding acidic ion-exchange resin until the pH is neutral.

    • Filter off the resin and wash with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain pure this compound.

Derivatization of this compound

Further derivatization of this compound can be explored to modify its biological activity. Potential derivatization strategies include:

  • Acylation or Alkylation: The remaining hydroxyl groups on the rutinose moiety can be selectively acylated or alkylated to modulate the lipophilicity and pharmacokinetic properties of the molecule.

  • Modification of the Aglycone: The physcion aglycone itself can be chemically modified prior to glycosylation to explore structure-activity relationships.

Application Notes: Biological Activities and Signaling Pathways

Physcion and its glycoside derivatives have demonstrated significant potential as anticancer agents, modulating a variety of cellular signaling pathways[1][2]. While specific data for this compound is limited, the activities of the closely related Physcion 8-O-β-D-glucopyranoside provide valuable insights.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of physcion and its derivatives against a range of cancer cell lines[11][12][13][14]. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

CompoundCell LineActivityIC₅₀ (µM)Reference
PhyscionHeLa, A549, K562, etc.Cytotoxicity2.17 - 7.66[12]
Anthraquinone-amino acid derivativesHCT116Anti-proliferativeNot specified[13]
A-Ring Substituted AnthraquinonesPC3, HT-29, HeLa, HepG2Cytotoxicity4.65 (most active)[15]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines[13][16][17].

  • Materials: Cancer cell line of interest, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Modulation of Signaling Pathways

Physcion and its glycosides have been shown to regulate multiple cell signaling pathways involved in cancer progression[18].

G cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_ros_jnk ROS/JNK Pathway Physcion_Glycosides Physcion Glycosides Bax Bax (pro-apoptotic) Physcion_Glycosides->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) Physcion_Glycosides->Bcl2 Downregulates p53 p53 Physcion_Glycosides->p53 Activates ROS ROS Generation Physcion_Glycosides->ROS Induces Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis p21 p21 p53->p21 CDKs Cyclin-Dependent Kinases p21->CDKs Cell_Cycle_Arrest Cell Cycle Arrest CDKs->Cell_Cycle_Arrest JNK JNK Activation ROS->JNK JNK->Apoptosis

Caption: Signaling pathways modulated by Physcion derivatives.

Further research into the specific molecular targets and signaling cascades affected by this compound is warranted to fully elucidate its therapeutic potential. The protocols and information provided herein serve as a valuable resource for the synthesis, derivatization, and biological evaluation of this promising natural product derivative.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Physcion 8-O-rutinoside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for improving the aqueous solubility of Physcion 8-O-rutinoside, a naturally occurring anthraquinone glycoside. Given that Physcion, the aglycone, is practically insoluble in water, its glycosides often present significant solubility challenges, impacting bioavailability and therapeutic efficacy.[1][2][3]

Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?

This compound is a glycoside derivative of Physcion, an anthraquinone compound found in various medicinal plants.[4][5] The aglycone, Physcion, is a lipophilic molecule known to be insoluble in water.[3][6] While the addition of a rutinoside sugar moiety can improve solubility compared to the aglycone, it is often insufficient for many experimental and pharmaceutical applications. Poor aqueous solubility can lead to low dissolution rates, inadequate absorption, and variable bioavailability, which are significant hurdles in drug development.[7]

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

Several well-established techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. The most common and effective methods include:

  • Nanosuspension: This involves reducing the particle size of the compound to the nanometer range. The increased surface area-to-volume ratio significantly enhances the dissolution velocity and saturation solubility.[8][9]

  • Solid Dispersion: This technique disperses the drug in a hydrophilic polymer matrix at a molecular level. By converting the drug from its crystalline state to a more soluble amorphous state and improving wettability, solid dispersions can markedly increase dissolution rates.[10][11]

  • Cyclodextrin Complexation: This method uses cyclic oligosaccharides (cyclodextrins) to form inclusion complexes. The hydrophobic Physcion aglycone moiety can be encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves the overall solubility of the complex in water.[12][13]

Q3: How do I choose the most suitable solubility enhancement technique for my experiment?

The choice of technique depends on several factors, including the desired fold-increase in solubility, the intended application (e.g., in vitro assay vs. in vivo formulation), required drug loading, and stability considerations.

TechniquePrincipleTypical Fold IncreaseAdvantagesDisadvantages
Nanosuspension Particle size reduction to < 1000 nm, increasing surface area.2 to 5-fold (for Physcion)[8]High drug loading possible; applicable to many compounds.Can be prone to aggregation; requires specialized equipment (e.g., homogenizer).
Solid Dispersion Molecular dispersion in a hydrophilic carrier; conversion to amorphous form.10 to >100-foldSignificant solubility enhancement; established manufacturing methods.Potential for drug recrystallization during storage; carrier selection is critical.
Cyclodextrin Complexation Encapsulation of the drug within the cyclodextrin cavity.5 to >20-fold[12]Masks taste/odor; can improve stability.Limited by drug size and stoichiometry; can be expensive.
Troubleshooting Guide 1: Nanosuspension

This technique has been successfully applied to Physcion, demonstrating a significant enhancement in its solubility and dissolution rate.[8]

Workflow for Nanosuspension Preparation

cluster_prep Preparation Steps cluster_char Characterization prep_drug 1. Dissolve this compound in a suitable organic solvent (e.g., chloroform) injection 3. Inject drug solution into antisolvent under high shear (e.g., 3500 rpm stirring) prep_drug->injection Syringe Pump (e.g., 2-10 mL/min) prep_anti 2. Prepare antisolvent (e.g., deionized water) with optional stabilizer prep_anti->injection evaporation 4. Evaporate the organic solvent under reduced pressure injection->evaporation collection 5. Collect the resulting nanosuspension evaporation->collection char_size Particle Size & PDI (DLS) collection->char_size char_zeta Zeta Potential collection->char_zeta char_morph Morphology (SEM/TEM) collection->char_morph char_solid Solid State (XRD/DSC) collection->char_solid char_sol Solubility & Dissolution collection->char_sol

Caption: Workflow for preparing this compound nanosuspensions via the antisolvent precipitation method.

Experimental Protocol: Antisolvent Precipitation

This protocol is adapted from a successful method used for Physcion.[8][14]

  • Prepare the Drug Solution: Dissolve this compound in a suitable organic solvent (e.g., chloroform, acetone) to create a saturated or near-saturated solution (e.g., 5-12 mg/mL).

  • Prepare the Antisolvent: In a separate vessel, prepare the antisolvent (e.g., deionized water). A stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC) can be added to the antisolvent to prevent particle aggregation.

  • Precipitation: Place the antisolvent under high-speed mechanical stirring (e.g., 3500 rpm).

  • Injection: Using a syringe pump, inject the drug solution into the stirring antisolvent at a controlled flow rate (e.g., 2-10 mL/min). The ratio of solvent to antisolvent should be optimized (e.g., 1:10 to 1:20 v/v).

  • Solvent Removal: Remove the organic solvent from the resulting suspension using a rotary evaporator under reduced pressure.

  • Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), zeta potential, and morphology.

Troubleshooting FAQs: Nanosuspension
  • Q: My nanosuspension aggregates and settles over time. What can I do?

    • A: Aggregation is a common issue. Ensure you have an adequate concentration of a stabilizer (e.g., Poloxamers, Tween 80, HPMC) in your formulation. Also, check the zeta potential of your nanoparticles. A zeta potential of at least ±20 mV is generally required for good electrostatic stabilization. If it's too low, consider adding a charged surfactant or altering the pH.

  • Q: I am not achieving the desired particle size. What parameters can I adjust?

    • A: Particle size is influenced by several factors. Try adjusting the following:

      • Stirring Speed: Higher shear forces during precipitation generally lead to smaller particles.

      • Injection Rate: A slower injection rate can sometimes result in smaller, more uniform particles.

      • Solvent/Antisolvent Ratio: A higher ratio of antisolvent to solvent often produces smaller nanoparticles.

      • Drug Concentration: Lowering the initial drug concentration in the organic solvent may help reduce particle size.

Quantitative Data: Solubility of Physcion Nanoparticles
Compound FormAqueous Solubility (μg/mL)Fold Increase
Raw Physcion0.049-
Physcion Nanoparticles0.1122.28
(Data sourced from a study on Physcion nanoparticles prepared by the APSP method.[8])
Troubleshooting Guide 2: Solid Dispersion

This is a powerful technique for converting a crystalline drug into a more soluble, amorphous form by dispersing it in a hydrophilic carrier.[10]

Workflow for Solid Dispersion (Solvent Evaporation Method)

cluster_prep Preparation Steps cluster_char Characterization dissolve 1. Dissolve both Drug and Carrier (e.g., PVP K30, PEG 4000) in a common volatile solvent (e.g., Ethanol) evaporate 2. Evaporate the solvent under reduced pressure (Rotovap) to form a solid film/mass dissolve->evaporate dry 3. Dry the solid mass completely in a vacuum oven to remove residual solvent evaporate->dry process 4. Pulverize, mill, and sieve the dried mass to obtain a uniform powder dry->process char_amorph Confirm Amorphous State (XRD, DSC) process->char_amorph char_interact Check Drug-Carrier Interaction (FTIR) process->char_interact char_diss Dissolution & Solubility Testing process->char_diss

Caption: Workflow for preparing solid dispersions using the solvent evaporation technique.

Experimental Protocol: Solvent Evaporation Method

This is a general protocol applicable to many poorly soluble drugs.[11][15]

  • Selection: Choose a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 4000, Poloxamer 407) and a common volatile solvent (e.g., ethanol, methanol, dichloromethane) that dissolves both the drug and the carrier.

  • Dissolution: Accurately weigh this compound and the carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w) and dissolve them completely in the selected solvent with stirring.

  • Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a solid mass.

  • Drying: Place the resulting solid dispersion in a vacuum oven at a similar temperature for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried product, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine, homogenous powder.

  • Characterization: Use DSC and XRD to confirm the conversion to an amorphous state and FTIR to check for interactions between the drug and carrier.

Troubleshooting FAQs: Solid Dispersion
  • Q: My drug seems to be recrystallizing during storage. How can I improve the stability of the amorphous form?

    • A: This indicates physical instability. The carrier is crucial for preventing recrystallization. Try increasing the drug-to-carrier ratio (e.g., from 1:2 to 1:5). Alternatively, select a polymer with a higher glass transition temperature (Tg), such as PVP or HPMC, as they are better at inhibiting molecular mobility.

  • Q: The dissolution rate is not as high as expected. What could be wrong?

    • A: First, confirm via XRD or DSC that the drug is fully amorphous in your dispersion. Incomplete conversion will limit dissolution. Second, consider the carrier. While PEGs are effective, they can sometimes form less intimate mixtures. Carriers like PVP or Poloxamers that can form hydrogen bonds with the drug may lead to better molecular dispersion and faster dissolution.[15]

Representative Data: Solubility Enhancement with Solid Dispersions
DrugCarrierMethodFold Increase in Solubility
Genistein (BCS Class II)PEG 4000, Poloxamer 407, CrospovidoneSolvent Evaporation> 6,200-fold (increase to 181.12 µg/ml from 0.029 µg/ml)
Nabumetone (BCS Class II)PEG 4000 / PEG 6000Solvent EvaporationSignificant increase in dissolution rate
(Data sourced from studies on other poorly soluble compounds to illustrate the potential of the technique.[11][15])
Troubleshooting Guide 3: Cyclodextrin Complexation

This method improves solubility by encapsulating the hydrophobic part of the drug molecule inside the cyclodextrin's cavity.

Mechanism of Cyclodextrin Inclusion

Drug This compound (Hydrophobic Core) Drug->p1 CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->p1 Complex Inclusion Complex (Water Soluble) Water Aqueous Environment Complex->Water Enhanced Solubility p1->Complex +

Caption: Diagram showing the formation of a water-soluble inclusion complex between a drug and cyclodextrin.

Experimental Protocol: Kneading Method
  • Selection: Choose a suitable cyclodextrin. β-Cyclodextrin is common, but its derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) offer much higher aqueous solubility and are often more effective.[12]

  • Molar Ratio: Determine the molar ratio for complexation (typically 1:1).

  • Mixing: Place the calculated amount of cyclodextrin in a mortar. Add a small amount of a suitable solvent (e.g., water-ethanol 50:50) to form a paste.

  • Kneading: Gradually add the this compound powder to the paste and knead thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until constant weight is achieved.

  • Processing: Pulverize the dried complex and pass it through a sieve.

  • Confirmation: The formation of an inclusion complex should be confirmed by analytical techniques such as DSC, XRD, FTIR, or NMR spectroscopy.[16] The disappearance of the drug's melting peak in DSC is a strong indicator of complexation.[16]

Troubleshooting FAQs: Cyclodextrin Complexation
  • Q: How do I know if an inclusion complex has actually formed?

    • A: You need solid-state characterization. In Differential Scanning Calorimetry (DSC), the endothermic melting peak of the pure drug should disappear or shift significantly in the thermogram of the complex. In Powder X-ray Diffraction (PXRD), the characteristic sharp peaks of the crystalline drug should be absent in the complex's diffractogram, indicating a new solid phase. FTIR can show shifts in characteristic vibrational bands of the drug upon inclusion.[16]

  • Q: The solubility increase is minimal. What should I try next?

    • A: The fit between the guest (drug) and host (cyclodextrin) is critical. If β-cyclodextrin is ineffective, try a derivative with a different cavity size or higher solubility, like HP-β-CD or Sulfobutylether-β-cyclodextrin (SBE-β-CD). Also, ensure your preparation method (e.g., kneading, co-evaporation, freeze-drying) is creating an intimate complex. Freeze-drying is often the most effective method for achieving high complexation efficiency.

Data Presentation: Phase Solubility Analysis

A phase solubility study is essential for determining the stoichiometry and stability constant (K) of the complex.

β-Cyclodextrin Conc. (mM)This compound Conc. (μM)
0(Intrinsic Solubility, S₀)
2(Measured Solubility)
4(Measured Solubility)
6(Measured Solubility)
8(Measured Solubility)
10(Measured Solubility)
(This table represents the data structure for a phase solubility study. A linear plot of drug solubility vs. cyclodextrin concentration (an Aₗ-type diagram) indicates a 1:1 complex.[13])

References

Technical Support Center: Optimizing Ultrasound-Assisted Extraction of Physcion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the ultrasound-assisted extraction (UAE) of physcion from plant materials.

Troubleshooting Guides

This section addresses specific issues that may arise during the ultrasound-assisted extraction of physcion.

Issue 1: Low Physcion Yield

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inappropriate Solvent System Physcion is soluble in solvents like methanol, ethanol, acetone, chloroform, and benzene, but only slightly soluble in water. Ensure the solvent system has the appropriate polarity. Methanol and ethanol are commonly used for extracting anthraquinones. Consider using a mixture of polar and non-polar solvents to enhance extraction efficiency. The optimal solvent concentration should be determined experimentally; for example, 84% methanol has been found to be effective for anthraquinone extraction from Rheum palmatum.
Suboptimal Liquid-to-Solid Ratio A low liquid-to-solid ratio may result in incomplete extraction, while an excessively high ratio can lead to unnecessary solvent waste and lower concentration of the extract. An optimal ratio enhances the concentration gradient, promoting mass transfer. For physcion from Senna occidentalis, a ratio of approximately 20 mL/g was found to be optimal.[1]
Insufficient Extraction Time While UAE is a rapid extraction method, the duration must be sufficient to allow for the disruption of plant cell walls and the diffusion of physcion into the solvent. However, prolonged extraction times can lead to the degradation of the target compound. The optimal time is typically determined experimentally, with studies showing effective extraction of anthraquinones within 30 to 47 minutes.[1]
Inadequate Ultrasonic Power/Amplitude Low ultrasonic power or amplitude may not provide enough energy to create effective cavitation for cell wall disruption. Conversely, excessively high power can lead to the degradation of physcion. The optimal power setting should be determined for each specific plant material and extractor.
Incorrect Extraction Temperature Temperature influences solvent viscosity and the solubility of physcion. Higher temperatures can decrease solvent viscosity and increase solubility, but excessive heat can cause degradation. An optimal temperature of around 52°C has been reported for physcion extraction.[1]
Improper Plant Material Preparation The particle size of the plant material affects the surface area available for extraction. Grinding the material to a fine, uniform powder can significantly improve extraction efficiency.

Issue 2: Suspected Degradation of Physcion

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Excessive Ultrasonic Power or Intensity High-intensity ultrasound can generate localized hot spots and free radicals, which can lead to the degradation of thermolabile compounds like physcion. Reduce the ultrasonic power or amplitude and monitor the extraction progress more frequently.
Prolonged Exposure to Ultrasound Continuous sonication for extended periods can increase the likelihood of degradation. Optimize the extraction time to find the point of maximum yield before degradation becomes significant. For some anthraquinones, extraction efficiency has been observed to decline after 45 minutes of sonication.
High Extraction Temperature Elevated temperatures, especially in combination with ultrasonic energy, can accelerate the degradation of phenolic compounds. Maintain the extraction temperature within the optimized range. For physcion, temperatures around 52°C have been shown to be effective without causing significant degradation.[1]
Presence of Oxygen and Light Physcion, like many phenolic compounds, can be susceptible to oxidative degradation, which can be accelerated by light and the presence of oxygen, especially at higher temperatures. Consider performing the extraction under an inert atmosphere (e.g., nitrogen) and protecting the extraction vessel from light.
Inappropriate pH of the Extraction Medium The stability of anthraquinones can be pH-dependent. Although not extensively reported for physcion, it is a factor to consider, especially if using acidified or alkaline solvents to improve solubility.

Visual Indicators of Degradation:

While specific visual cues for physcion degradation are not well-documented in the provided search results, general indicators for anthraquinone degradation may include a change in the color of the extract (e.g., fading of the characteristic yellow-orange color) or the appearance of precipitate, which could indicate polymerization or other degradation reactions. Analytical techniques such as HPLC or TLC are necessary to confirm degradation by observing the appearance of new peaks or spots and a decrease in the peak area or spot intensity of physcion.

Issue 3: Inconsistent and Irreproducible Results

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inhomogeneous Plant Material Variations in the source, age, and pre-processing of the plant material can lead to different concentrations of physcion. Ensure the plant material is from a consistent source and is processed (dried, ground) uniformly.
Fluctuations in Ultrasonic Equipment Performance The power output of the ultrasonic device can vary. Ensure the equipment is properly maintained and calibrated. For probe-based systems, the depth of the probe in the solvent should be consistent for each run.
Inconsistent Extraction Parameters Small variations in parameters like temperature, time, and liquid-to-solid ratio can lead to different results. Precisely control and monitor all extraction parameters for each experiment.
Sample Overloading Overloading the extraction vessel with too much plant material can hinder the effective propagation of ultrasonic waves and lead to incomplete extraction. Adhere to the optimized liquid-to-solid ratio.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of ultrasound-assisted extraction (UAE)?

A1: UAE utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in a solvent. This process involves the formation, growth, and implosion of microscopic bubbles. The collapse of these bubbles generates localized high pressure and temperature, as well as strong shear forces. These effects lead to the disruption of plant cell walls, enhanced solvent penetration into the plant matrix, and increased mass transfer of the target compound (physcion) from the plant material into the solvent.

Q2: Which solvent is best for extracting physcion using UAE?

A2: The choice of solvent is critical and depends on the polarity of physcion. Physcion is a relatively non-polar anthraquinone. Methanol and ethanol are commonly reported as effective solvents for the extraction of physcion and other anthraquinones.[1] The optimal concentration of the solvent (e.g., 84% methanol) should be determined experimentally to maximize yield.

Q3: How do I optimize the parameters for UAE of physcion from a new plant source?

A3: A systematic approach like Response Surface Methodology (RSM) is highly recommended for optimizing UAE parameters.[1] This statistical method allows for the evaluation of multiple variables (e.g., temperature, time, liquid-to-solid ratio, solvent concentration) and their interactions to identify the optimal conditions for maximizing physcion yield.

Q4: Can I reuse the solvent for multiple extractions?

A4: While technically possible, reusing the solvent is generally not recommended for quantitative studies or when high purity is required. Reusing the solvent will lead to a higher concentration of the extracted compounds, which will reduce the concentration gradient and decrease extraction efficiency in subsequent runs. For process-scale extractions, a multi-stage counter-current extraction setup might be more efficient than simple solvent reuse.

Q5: What are the key safety precautions to take during UAE?

A5: Always operate the ultrasonic equipment in a well-ventilated area, as some organic solvents are volatile and their vapors can be harmful. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. High-intensity ultrasound can generate noise, so hearing protection may be necessary. Ensure the ultrasonic probe does not run dry, as this can damage the equipment.

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction of Physcion

This protocol provides a general framework. The specific parameters should be optimized for your particular plant material and equipment.

  • Plant Material Preparation:

    • Dry the plant material to a constant weight at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

    • Grind the dried material into a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction Setup:

    • Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g).

    • Place the powder in a suitable extraction vessel (e.g., a flask or beaker).

    • Add the selected solvent (e.g., 84% methanol) at the optimized liquid-to-solid ratio (e.g., 20:1 mL/g).

    • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture. If using a bath, ensure the water level is appropriate for efficient energy transmission. If using a probe, ensure it is submerged to a consistent depth.

  • Ultrasonication:

    • Set the ultrasonic frequency (typically 20-40 kHz).

    • Set the ultrasonic power or amplitude to the optimized level.

    • Set the extraction temperature and use a cooling/heating circulator to maintain it.

    • Begin sonication for the predetermined optimal duration (e.g., 45 minutes).

  • Post-Extraction Processing:

    • After sonication, separate the extract from the solid plant material by filtration or centrifugation.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates/supernatants.

    • The extract can then be concentrated under reduced pressure (e.g., using a rotary evaporator) to remove the solvent.

    • The dried extract can be stored for further analysis and quantification of physcion, typically by High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Optimized UAE Parameters for Physcion Extraction from Senna occidentalis

ParameterOptimized ValueReference
Liquid-to-Solid Ratio20.16 mL/g[1]
Extraction Temperature52.2 °C[1]
Extraction Time46.6 min[1]
Predicted Yield 2.41% w/w [1]
Experimental Yield 2.43% w/w [1]

Table 2: Optimized UAE Parameters for Anthraquinone Extraction from Rheum palmatum

ParameterOptimized ValueReference
Solvent84% Methanol
Extraction Temperature67 °C
Extraction Time33 min

Mandatory Visualizations

UAE_Workflow cluster_prep Material Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_processing Post-Extraction Processing plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding mixing Mixing with Solvent grinding->mixing sonication Ultrasonication mixing->sonication separation Filtration/Centrifugation sonication->separation optimization Parameter Optimization (RSM) sonication->optimization concentration Solvent Evaporation separation->concentration analysis Analysis (e.g., HPLC) concentration->analysis troubleshooting Troubleshooting (Low Yield, Degradation) analysis->troubleshooting

Caption: Workflow for Ultrasound-Assisted Extraction of Physcion.

Troubleshooting_Logic problem Low Physcion Yield or Degradation cause_solvent Inappropriate Solvent (Polarity, Concentration) problem->cause_solvent cause_ratio Suboptimal Liquid: Solid Ratio problem->cause_ratio cause_time Incorrect Extraction Time (Too short or too long) problem->cause_time cause_power Incorrect Ultrasonic Power (Too low or too high) problem->cause_power cause_temp Inappropriate Temperature (Too low or too high) problem->cause_temp solution_solvent Optimize Solvent System (e.g., 84% Methanol) cause_solvent->solution_solvent solution_ratio Optimize Ratio (e.g., ~20 mL/g) cause_ratio->solution_ratio solution_time Optimize Duration (e.g., ~30-47 min) cause_time->solution_time solution_power Optimize Power Setting cause_power->solution_power solution_temp Optimize Temperature (e.g., ~52°C) cause_temp->solution_temp

Caption: Troubleshooting Logic for Low Physcion Yield/Degradation.

References

Physcion 8-O-rutinoside stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of Physcion 8-O-rutinoside for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines. These recommendations are based on best practices for similar anthraquinone glycosides.

For Solid (Powder) Form:

Storage TemperatureDurationAdditional Notes
-20°CLong-term (up to 2 years)Recommended for optimal stability.
4°CShort-term (up to 1 year)Suitable for immediate or frequent use.

For Solutions in Solvent:

Storage TemperatureDurationAdditional Notes
-80°CUp to 6 monthsIdeal for preserving the integrity of the compound in solution.
-20°CUp to 1 monthSuitable for shorter-term storage of solutions.

Crucial Consideration: this compound is sensitive to light. Both solid and solution forms must be stored in light-protected containers (e.g., amber vials) or in the dark to prevent photodegradation.

Q2: What are the primary factors that can affect the stability of this compound?

A2: The stability of this compound can be compromised by several factors:

  • Temperature: Elevated temperatures can accelerate the degradation of the glycosidic bond, leading to the formation of the aglycone (physcion) and the sugar moiety.

  • pH: The glycosidic linkage in this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions.

  • Light: Exposure to light, especially UV radiation, can induce photodegradation, leading to the formation of various degradation products.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the anthraquinone structure.

  • Solvent: The choice of solvent can influence the stability of the compound in solution. Protic solvents may facilitate hydrolysis.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathway for this compound is the hydrolysis of the 8-O-glycosidic bond. This results in the formation of its aglycone, physcion , and the disaccharide, rutinose . Further degradation of the physcion aglycone may occur under harsh conditions, leading to the formation of smaller aromatic compounds through the opening of the anthraquinone ring.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Action(s)
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.1. Verify that the compound has been stored at the correct temperature and protected from light. 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of your stock solution using a suitable analytical method like HPLC.
Unexpected peaks in analytical chromatograms (e.g., HPLC). Presence of degradation products.1. Review the storage and handling procedures of your sample. 2. Consider performing a forced degradation study to identify potential degradation products and confirm their retention times. 3. Ensure the analytical method is stability-indicating.
Inconsistent experimental results. Inconsistent concentration of the active compound due to degradation between experiments.1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Use freshly prepared dilutions for each experiment. 3. Re-evaluate the stability of the compound in the specific experimental buffer and conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or DMSO).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M sodium hydroxide.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Incubate at room temperature for 8 hours.

    • Neutralize with an appropriate amount of 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place the solid powder in an oven at 105°C for 48 hours.

    • Dissolve the heat-treated powder in the initial solvent to the original concentration.

  • Photodegradation:

    • Expose the stock solution in a transparent container to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This hypothetical HPLC method is designed to separate this compound from its potential degradation products. Method validation would be required for specific applications.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with: - A: 0.1% Formic acid in Water - B: Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Detector at 254 nm

Visualizations

G cluster_storage Storage Conditions cluster_factors Stability Factors Solid Solid (Powder) Physcion_8_O_rutinoside This compound Solid->Physcion_8_O_rutinoside Solution Solution Solution->Physcion_8_O_rutinoside Temperature Temperature Degradation Degradation Temperature->Degradation pH pH pH->Degradation Light Light Light->Degradation Oxidation Oxidation Oxidation->Degradation Physcion_8_O_rutinoside->Degradation Degradation_Products Degradation Products (e.g., Physcion, Rutinose) Degradation->Degradation_Products

Caption: Factors influencing the stability of this compound.

G Start Start: This compound Sample Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Start->Stress Analyze Analyze by Stability-Indicating HPLC Method Stress->Analyze Identify Identify & Characterize Degradation Products Analyze->Identify End End: Stability Profile Identify->End

Caption: Workflow for a forced degradation study.

Troubleshooting low yield in Physcion 8-O-rutinoside isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation of Physcion 8-O-rutinoside, particularly addressing the common issue of low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be isolated?

A1: this compound is an anthraquinone glycoside. It has been isolated from various plant species, notably from the bark and leaves of Rhamnus species, such as Rhamnus alaternus L. and Rhamnus libanoticus.[1] Anthraquinones and their glycosides are also found in other plant families like Polygonaceae and Fabaceae.

Q2: What are the main factors that can lead to a low yield of this compound during isolation?

A2: Several factors can contribute to low yield, including:

  • Improper plant material handling: Inadequate drying or grinding of the plant material can lead to enzymatic degradation and inefficient extraction.

  • Suboptimal extraction conditions: The choice of solvent, temperature, and extraction time are critical. For instance, high temperatures and the presence of water can cause hydrolysis of the glycosidic bond.

  • Degradation of the target compound: this compound, like other glycosides, can be sensitive to heat, pH, and light, leading to its degradation into the aglycone (physcion) and sugars.

  • Losses during purification: Each purification step, such as liquid-liquid partitioning and column chromatography, can lead to a loss of the compound. Inefficient separation from other closely related compounds can also reduce the final yield of the pure substance.

Q3: Which solvents are most effective for extracting this compound?

A3: As a glycoside, this compound is more polar than its aglycone, physcion. Therefore, polar solvents or mixtures of polar and non-polar solvents are typically used. Methanol, ethanol, and their aqueous mixtures (e.g., 70-80% ethanol) are commonly employed for the initial extraction of anthraquinone glycosides. For further separation, solvents like ethyl acetate and n-butanol are used in liquid-liquid partitioning to separate compounds based on their polarity.[2]

Q4: How can I monitor the presence and purity of this compound during the isolation process?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for the qualitative and quantitative analysis of anthraquinones.[3][4] A C18 column is typically used with a mobile phase consisting of a mixture of an acidified aqueous solution (e.g., with phosphoric acid or formic acid) and an organic solvent like methanol or acetonitrile in a gradient elution.[3][5] Thin Layer Chromatography (TLC) can also be used for rapid monitoring of fractions during column chromatography.

Troubleshooting Guide for Low Yield

This guide provides a structured approach to identifying and resolving common issues leading to low yields of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces extraction efficiency.Ensure the plant material is thoroughly dried at a controlled temperature (e.g., 40-50°C) and ground into a fine powder to maximize the surface area for solvent contact.
Inefficient Extraction Solvent: The solvent may not be optimal for solubilizing this compound.Use polar solvents like methanol, ethanol, or their aqueous mixtures. Perform small-scale pilot extractions with different solvent systems to determine the most effective one.
Suboptimal Extraction Conditions: Insufficient extraction time or inappropriate temperature can lead to incomplete extraction.Optimize extraction time and temperature. For maceration, allow sufficient time with agitation. For methods like Soxhlet or reflux, ensure an adequate number of cycles, but be cautious of prolonged exposure to high temperatures which can cause degradation.
Degradation of this compound Hydrolysis of the Glycosidic Bond: High temperatures, especially in the presence of water and/or acidic conditions, can cleave the rutinoside moiety, converting the target compound into its less polar aglycone, physcion.Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at low temperatures (e.g., < 40°C). Maintain a neutral pH during extraction if possible.
Photodegradation: Anthraquinones can be sensitive to light.Protect extracts and purified fractions from direct light by using amber-colored glassware or by wrapping containers in aluminum foil.
Losses During Purification Inefficient Liquid-Liquid Partitioning: The pH of the aqueous phase can affect the partitioning of acidic phenolic compounds like anthraquinones.Adjust the pH of the aqueous layer to optimize the partitioning of this compound into the desired organic phase.
Poor Separation in Column Chromatography: The stationary phase and mobile phase may not be suitable for resolving this compound from other components.Use silica gel for normal-phase chromatography.[6] Start with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). Common solvent systems include chloroform-methanol or ethyl acetate-methanol mixtures. Monitor fractions using TLC or HPLC to identify those containing the pure compound.
Irreversible Adsorption on the Column: Highly polar compounds can sometimes bind strongly to the stationary phase.If using silica gel, deactivation with a small amount of water or the addition of a small percentage of acid (e.g., acetic acid) to the mobile phase can sometimes improve recovery. Alternatively, consider using a different stationary phase like reversed-phase C18 silica gel.

Experimental Protocols

Suggested Protocol for Isolation of this compound

This protocol is an adapted method based on the general principles of anthraquinone glycoside isolation.

  • Preparation of Plant Material:

    • Air-dry the powdered root bark of Rhamnus alaternus at room temperature.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 80% methanol at room temperature for 24 hours with occasional stirring.

    • Filter the extract and repeat the extraction process three times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude methanol extract in distilled water.

    • Perform successive partitioning with solvents of increasing polarity: first with ethyl acetate and then with n-butanol.

    • Monitor the presence of this compound in each fraction using TLC or HPLC. It is expected to be concentrated in the more polar fractions (ethyl acetate and/or n-butanol).

  • Column Chromatography:

    • Subject the n-butanol fraction (or the fraction richest in the target compound) to column chromatography on silica gel.[6]

    • Pack the column with silica gel in a non-polar solvent (e.g., chloroform).

    • Apply the sample to the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.

  • Final Purification (Optional):

    • If necessary, further purify the isolated compound by preparative HPLC or recrystallization to achieve a high degree of purity.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification P1 Rhamnus alaternus (Root Bark) P2 Drying (40-50°C) P1->P2 P3 Grinding to Fine Powder P2->P3 E1 Maceration with 80% Methanol P3->E1 E2 Filtration E1->E2 E3 Concentration (Rotary Evaporator < 40°C) E2->E3 PU1 Liquid-Liquid Partitioning (Ethyl Acetate & n-Butanol) E3->PU1 PU2 Silica Gel Column Chromatography (Chloroform-Methanol Gradient) PU1->PU2 PU3 Fraction Collection & Monitoring (TLC/HPLC) PU2->PU3 PU4 Pure this compound PU3->PU4

Caption: A generalized workflow for the isolation of this compound.

Biosynthesis of Anthraquinone Glycosides

G cluster_0 Polyketide Pathway cluster_1 Modification & Glycosylation A Acetyl-CoA + 7x Malonyl-CoA B Polyketide Synthase (PKS) A->B C Linear Octaketide B->C D Cyclization & Aromatization C->D E Anthraquinone Aglycone Core (e.g., Emodin) D->E F Hydroxylation, Methylation, etc. (e.g., Physcion) E->F G UDP-Glycosyltransferase (UGT) F->G I This compound G->I H UDP-Rutinose H->G

Caption: Simplified biosynthesis pathway of this compound via the polyketide pathway.

References

Technical Support Center: Overcoming Resistance to Physcion 8-O-rutinoside

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on resistance to Physcion 8-O-rutinoside is limited in publicly available literature. This technical support center provides guidance based on established principles of resistance to the broader class of anthraquinone compounds, including the closely related compound Physcion and its other glycosides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its proposed mechanism of action in cancer cells?

This compound is a naturally occurring anthraquinone glycoside. Anthraquinones are a class of compounds known for their anti-cancer properties.[1] The proposed mechanisms of action for physcion and its glycosides include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of various cell signaling pathways that are critical for cancer cell survival and proliferation.[1] Physcion has also been noted to play a role in chemosensitization, potentially making cancer cells more susceptible to other treatments.[1]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common resistance mechanisms?

While specific data for this compound is scarce, resistance to anthracyclines (a class that includes physcion) is well-documented and can occur through several mechanisms:[2][3]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[2][4]

  • Alterations in the Drug Target: Physcion and related compounds may exert their effects by inhibiting Topoisomerase II, an enzyme crucial for DNA replication.[2] Mutations or altered expression of this enzyme can prevent the drug from binding effectively, leading to resistance.

  • Activation of Compensatory Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to bypass the effects of the drug.[5][6][7] Common compensatory pathways include the PI3K/Akt and MAPK/ERK pathways.

  • Enhanced DNA Repair Mechanisms: As some anthracyclines induce DNA damage, an upregulation of the cell's DNA repair machinery can counteract the drug's cytotoxic effects.[2]

  • Changes in Glycosylation: Altered glycosylation patterns on the cell surface can affect drug uptake and efflux, as well as modulate signaling pathways that contribute to resistance.[8][9][10]

Q3: How can I confirm that my cell line has developed resistance to this compound?

To confirm acquired resistance, you should perform a dose-response assay (e.g., MTT or CCK-8 assay) to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your treated cell line compared to the parental (sensitive) cell line is a clear indicator of resistance. An increase of 3- to 10-fold in the IC50 is generally considered to represent drug resistance.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound between experiments.
Potential CauseRecommended Solution
Cell Passage Number Use cells within a consistent and low passage number range for all experiments. High-passage cells can exhibit genetic and phenotypic drift, leading to altered drug sensitivity.[11]
Cell Seeding Density Optimize and maintain a consistent cell seeding density for each experiment. Cell density can affect the drug-to-cell ratio and influence the apparent IC50.[12]
Compound Stability Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Confirm the purity and integrity of your compound batch if possible.
Assay Incubation Time Use a consistent incubation time for all experiments. The duration of drug exposure can significantly impact the observed IC50.[12]
Reagent Variability Ensure that all reagents, including cell culture media and assay components, are from the same lot to minimize batch-to-batch variation.[12]
Problem 2: No significant cell death observed even at high concentrations of this compound.
Potential CauseRecommended Solution
Intrinsic Resistance The selected cell line may have inherent resistance to anthraquinones. Research the baseline sensitivity of your cell line to similar compounds. Consider testing a known sensitive cell line as a positive control.
Drug Efflux The cells may be actively pumping the drug out. You can test this by co-incubating the cells with a known P-glycoprotein inhibitor (e.g., Verapamil) and this compound. A restored sensitivity would suggest the involvement of efflux pumps.
Target Alteration The cellular target of the drug may be mutated or expressed at low levels. Analyze the expression and mutation status of Topoisomerase II.
Activation of Pro-Survival Pathways The cells may have upregulated pro-survival signaling. Use Western blotting to assess the activation status of pathways like PI3K/Akt and MAPK/ERK.

Experimental Protocols

Cell Viability (MTT) Assay to Determine IC50

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Signaling Pathways

This protocol allows for the detection of specific proteins to assess the activation of signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. The intensity of the bands can be quantified using image analysis software.

Drug Efflux Pump Activity Assay

This assay measures the function of drug efflux pumps using a fluorescent substrate.

Materials:

  • Fluorescent substrate (e.g., Rhodamine 123 or DiOC2(3))

  • Efflux pump inhibitor (e.g., Verapamil)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest and resuspend cells in a suitable buffer.

  • Dye Loading: Incubate the cells with the fluorescent substrate to allow for its accumulation.

  • Efflux Initiation: Wash the cells to remove excess dye and resuspend them in fresh medium with or without the efflux pump inhibitor.

  • Fluorescence Measurement: Measure the fluorescence of the cells over time using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: A slower decrease in fluorescence in the presence of the inhibitor indicates that the drug's efflux is being blocked, confirming the activity of the pumps.

Quantitative Data Summary

The following tables provide hypothetical IC50 values for this compound to illustrate how to present such data.

Table 1: IC50 Values of this compound in Parental and Resistant Cancer Cell Lines.

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
MCF-7 (Breast Cancer)15.2 ± 1.8168.5 ± 15.311.1
A549 (Lung Cancer)25.6 ± 2.5230.4 ± 21.79.0
HCT116 (Colon Cancer)18.9 ± 2.1195.7 ± 18.910.4

Table 2: Effect of an Efflux Pump Inhibitor on this compound IC50 in a Resistant Cell Line (MCF-7-Res).

TreatmentIC50 (µM)
This compound alone168.5 ± 15.3
This compound + Verapamil (10 µM)25.3 ± 3.1

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Analysis cluster_resistance Resistance Development start Start with Parental Cancer Cell Line culture Culture Cells start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Serial Dilutions of This compound seed->treat incubate Incubate for 48h treat->incubate mtt Perform MTT Assay incubate->mtt read Measure Absorbance mtt->read calculate Calculate IC50 read->calculate develop Develop Resistant Line (Chronic Exposure) calculate->develop confirm Confirm Resistance (Compare IC50) develop->confirm

Caption: Workflow for developing and confirming resistance to this compound.

signaling_pathway cluster_resistance Mechanisms of Resistance cluster_cell Cancer Cell drug This compound efflux Increased Efflux (P-gp/MDR1) drug->efflux target Target Alteration (Topoisomerase II) drug->target inhibition cell_survival Cell Survival and Proliferation target->cell_survival blocks compensatory Compensatory Pathways (PI3K/Akt, MAPK/ERK) compensatory->cell_survival

Caption: Key mechanisms of resistance to anthraquinone-based drugs.

troubleshooting_logic cluster_checks Initial Checks cluster_mechanisms Investigate Resistance Mechanisms start High IC50 or Loss of Efficacy check_compound Verify Compound Integrity and Concentration start->check_compound check_cells Check Cell Health and Passage Number start->check_cells check_protocol Review Assay Protocol start->check_protocol test_efflux Test for Drug Efflux (e.g., with Verapamil) check_protocol->test_efflux analyze_target Analyze Target Expression (e.g., Western Blot for Topo II) test_efflux->analyze_target probe_pathways Probe Compensatory Pathways (e.g., p-Akt, p-ERK) analyze_target->probe_pathways

Caption: A logical flow for troubleshooting resistance to this compound.

References

Technical Support Center: Enhancing the Bioavailability of Physcion 8-O-rutinoside with Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature specifically detailing the enhancement of Physcion 8-O-rutinoside bioavailability using nanoparticles is limited. This guide is based on established principles for similar flavonoid and anthraquinone compounds, particularly Physcion, and is intended to provide a foundational framework for researchers.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of this compound inherently low?

Like many flavonoids and anthraquinones, this compound likely exhibits poor oral bioavailability due to several factors.[1] These include low aqueous solubility, which limits its dissolution in the gastrointestinal tract, and susceptibility to first-pass metabolism in the liver.[1] Its molecular size and lipophilicity also play a role in its limited ability to permeate the intestinal membrane.[1]

Q2: How can nanoparticles improve the bioavailability of this compound?

Nanoparticle-based delivery systems can address the limitations of compounds like this compound in several ways:

  • Enhanced Solubility and Dissolution: Encapsulating the compound in a nanoparticle formulation can improve its solubility and dissolution rate in the gut.[2][3]

  • Protection from Degradation: The nanoparticle matrix can protect the drug from enzymatic degradation in the gastrointestinal tract.[1]

  • Increased Absorption: The small size of nanoparticles allows for enhanced permeation and retention effects, potentially increasing uptake by intestinal cells.[4]

  • Controlled Release: Nanoparticles can be engineered for controlled and sustained release of the drug, which can improve its pharmacokinetic profile.[5]

Q3: What types of nanoparticles are suitable for delivering this compound?

Various types of nanoparticles have been successfully used for flavonoid delivery and could be adapted for this compound.[5] These include:

  • Polymeric nanoparticles: Biocompatible and biodegradable polymers can encapsulate the drug.[6]

  • Lipid-based nanoparticles: Liposomes and solid lipid nanoparticles (SLNs) are well-suited for delivering hydrophobic compounds.[5][7]

  • Metallic nanoparticles: Gold or silver nanoparticles can also be used as carriers.[7]

The choice of nanoparticle will depend on the specific physicochemical properties of this compound and the desired release characteristics.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low encapsulation efficiency Poor affinity of the drug for the nanoparticle matrix.Modify the surface chemistry of the nanoparticles or the drug. Optimize the drug-to-polymer/lipid ratio.
Drug degradation during the formulation process.Adjust process parameters such as temperature, pH, or sonication energy.
Particle aggregation Unstable nanoparticle formulation.Optimize the surface charge (zeta potential) of the nanoparticles. Add stabilizers to the formulation.
High particle concentration.Prepare a more dilute nanoparticle suspension.
Inconsistent particle size Non-uniform mixing during preparation.Ensure homogenous mixing and controlled addition of reagents.
Inappropriate surfactant concentration.Optimize the type and concentration of the surfactant.
Poor in vitro drug release Strong binding of the drug to the nanoparticle core.Modify the composition of the nanoparticle matrix to facilitate drug diffusion.
Inadequate swelling or degradation of the nanoparticle in the release medium.Adjust the pH or enzymatic composition of the release medium to better mimic physiological conditions.
Low in vivo bioavailability despite good in vitro results Rapid clearance of nanoparticles by the reticuloendothelial system (RES).Modify the nanoparticle surface with polyethylene glycol (PEG) to increase circulation time.
Instability of nanoparticles in the gastrointestinal environment.Use enteric-coated nanoparticles to protect them from the acidic stomach environment.

Experimental Protocols

Protocol 1: Preparation of Physcion Nanoparticles using the Antisolvent Precipitation with a Syringe Pump (APSP) Method

This protocol is adapted from a study on Physcion nanoparticles and can serve as a starting point for this compound.[2][8]

Materials:

  • Physcion (or this compound)

  • Chloroform (solvent)

  • Deionized water (antisolvent)

  • Syringe pump

  • Mechanical stirrer

Procedure:

  • Prepare a saturated solution of Physcion in chloroform (e.g., 5-12 mg/mL).[2]

  • Set up a mechanical stirrer with a beaker containing a specific volume of deionized water (the antisolvent).

  • Inject the Physcion solution into the deionized water at a constant flow rate (e.g., 2-10 mL/min) using a syringe pump while stirring vigorously (e.g., 3500 rpm).[2]

  • Vary the solvent-to-antisolvent ratio (e.g., 1:5, 1:10, 1:15, 1:20 v/v) to optimize nanoparticle size.[2]

  • The nanoparticles will precipitate upon injection.

  • Collect the nanoparticles by centrifugation and wash them with deionized water to remove residual solvent.

  • Lyophilize the nanoparticles for long-term storage.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential Analysis:

  • Use Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential.[2][3] A PDI below 0.2 indicates a homogenous population of nanoparticles.[3] A zeta potential of ±30 mV is generally considered stable.

2. Morphological Analysis:

  • Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize the shape and surface morphology of the nanoparticles.[2][8]

3. Encapsulation Efficiency:

  • Separate the nanoparticles from the aqueous medium by centrifugation.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

4. In Vitro Drug Release:

  • Disperse the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline at pH 7.4 to simulate physiological conditions).

  • Incubate the dispersion at 37°C with constant stirring.

  • At predetermined time intervals, withdraw samples, centrifuge to separate the nanoparticles, and analyze the supernatant for the amount of released drug.

Quantitative Data Summary

The following tables summarize key data from a study on Physcion nanoparticles, which can be used as a reference for setting up experiments with this compound.

Table 1: Physicochemical Properties of Physcion Nanoparticles [2][3]

ParameterValue
Average Particle Size (DLS)195 ± 5.6 nm
Average Particle Size (SEM)110 nm
Polydispersity Index (PDI)0.18
Zeta Potential-22.5 mV

Table 2: In Vitro Cytotoxicity of Physcion and Physcion Nanoparticles (IC50 values in µg/mL) [3][9]

Cell LinePhyscionPhyscion Nanoparticles
A549 (Lung cancer)> 1004.12
HepG2 (Liver cancer)> 1002.84
MDA-MB-231 (Breast cancer)> 1002.97
HPAEpiC (Normal lung epithelial)> 1008.68
HRPTEpiC (Normal renal epithelial)> 10010.71

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval Bioavailability & Efficacy Studies prep1 Dissolve this compound in organic solvent prep2 Inject into aqueous antisolvent with stirring prep1->prep2 prep3 Nanoparticle Precipitation prep2->prep3 prep4 Centrifugation and Washing prep3->prep4 prep5 Lyophilization prep4->prep5 char1 Particle Size & Zeta Potential (DLS) prep5->char1 Characterize Nanoparticles char2 Morphology (SEM/TEM) prep5->char2 char3 Encapsulation Efficiency prep5->char3 char4 In Vitro Drug Release prep5->char4 eval1 In Vitro Cell Studies char1->eval1 Optimized Formulation eval2 In Vivo Pharmacokinetic Studies eval1->eval2 eval3 In Vivo Efficacy Studies eval2->eval3

Caption: Experimental workflow for the preparation and evaluation of this compound nanoparticles.

troubleshooting_logic start Low Bioavailability problem1 Low Encapsulation Efficiency? start->problem1 solution1a Optimize Drug:Carrier Ratio problem1->solution1a Yes solution1b Modify Surface Chemistry problem1->solution1b Yes problem2 Particle Aggregation? problem1->problem2 No solution1a->problem2 solution1b->problem2 solution2a Optimize Zeta Potential problem2->solution2a Yes solution2b Add Stabilizers problem2->solution2b Yes problem3 Rapid In Vivo Clearance? problem2->problem3 No solution2a->problem3 solution2b->problem3 solution3a PEGylate Nanoparticles problem3->solution3a Yes end Enhanced Bioavailability problem3->end No solution3a->end

Caption: A logical troubleshooting flowchart for enhancing nanoparticle performance.

References

Technical Support Center: Method Refinement for Detecting Physcion 8-O-rutinoside Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for detecting Physcion 8-O-rutinoside and its metabolites.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow, from sample preparation to LC-MS/MS analysis.

Problem/Observation Potential Cause Suggested Solution
Low or No Analyte Signal Inefficient extraction of metabolites.Optimize the extraction solvent. Aqueous ethanol (70-80%) or methanol are often effective for anthraquinone glycosides.[1][2] Consider solid-phase extraction (SPE) for cleaner samples and better concentration. For aglycones, ensure complete hydrolysis if that is part of the protocol.
Ion suppression from matrix components.Improve sample cleanup. Use SPE or liquid-liquid extraction (LLE) to remove interfering substances like phospholipids.[3] Dilute the sample if sensitivity allows. Adjust chromatographic conditions to separate the analyte from the suppressive region.
Suboptimal MS/MS parameters.Optimize MS/MS parameters, including collision energy and precursor/product ion selection, by infusing a pure standard of the analyte.
Poor Peak Shape (Tailing or Fronting) Incompatibility between injection solvent and mobile phase.The injection solvent should be of similar or weaker strength than the initial mobile phase. Reconstitute the dried extract in the initial mobile phase.[4]
Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the column.Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. Add a small amount of a competing agent, like a different acid or base, to the mobile phase.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, typically 5-10 column volumes.
Fluctuations in mobile phase composition or flow rate.Check for leaks in the LC system. Ensure mobile phase solvents are properly degassed.
Column degradation.Use a guard column to protect the analytical column. If performance continues to decline, replace the column.
High Background Noise Contaminated solvents, reagents, or vials.Use high-purity, LC-MS grade solvents and reagents.[4] Ensure all glassware and plasticware are thoroughly clean.
Carryover from previous injections.Implement a robust needle wash protocol with a strong organic solvent. Inject a blank solvent after a high-concentration sample to check for carryover.
Contamination of the ion source.Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.
Irreproducible Quantitative Results Inconsistent sample preparation.Ensure precise and consistent volumes are used throughout the extraction process. Use an internal standard to correct for variations in extraction efficiency and matrix effects.
Analyte degradation.Keep samples at a low temperature (e.g., 4°C) during processing and store them at -80°C for long-term stability. Add antioxidants if oxidative degradation is suspected.
Matrix effects varying between samples.Use a matrix-matched calibration curve or the standard addition method for quantification.[5]

Frequently Asked Questions (FAQs)

1. What is the most effective method for extracting this compound and its metabolites from biological samples?

For biological fluids like plasma or urine, protein precipitation followed by solid-phase extraction (SPE) is a robust approach. Protein precipitation with a cold organic solvent like acetonitrile or methanol removes the bulk of proteins.[6][7] Subsequent SPE with a C18 or mixed-mode cartridge can effectively clean up the sample and concentrate the analytes.[3] For fecal samples, a preliminary extraction with an aqueous-organic solvent mixture (e.g., 70% ethanol) may be necessary before further cleanup.[1][2]

2. What are the expected major metabolites of this compound?

The primary metabolic pathway for anthraquinone glycosides involves hydrolysis by the gut microbiota. This process cleaves the rutinoside sugar moiety to release the aglycone, physcion. Once absorbed, physcion can undergo Phase II metabolism in the liver to form glucuronide and sulfate conjugates. Other potential but less common metabolic transformations include hydroxylation, demethylation, and oxidation of the physcion core.

3. Which analytical technique is best suited for the detection and quantification of these metabolites?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are crucial for analyzing complex biological matrices.[5][8][9] A triple quadrupole or a QTRAP mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent quantitative performance.[10]

4. How can I confirm the identity of a suspected metabolite?

Metabolite identification is typically a multi-step process. Initially, the accurate mass and isotopic pattern from a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) can suggest a molecular formula. Then, the fragmentation pattern from MS/MS analysis can provide structural information. The fragmentation of the rutinoside will likely show a loss of the sugar moiety.[11][12] Final confirmation requires comparison of the retention time and MS/MS spectrum with an authentic chemical standard.

5. What are the key considerations for developing a quantitative LC-MS/MS method?

Key considerations include:

  • Selection of a suitable internal standard: An ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with comparable extraction and ionization properties can be used.

  • Optimization of MS/MS transitions: At least two MRM transitions per analyte are recommended for confident quantification and confirmation.

  • Chromatographic separation: Achieve baseline separation of isomers if present and ensure the analytes elute in a region free from significant matrix interference.

  • Validation of the method: The method should be validated for linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.

Experimental Protocols

Sample Preparation from Plasma/Serum
  • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).[6]

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative parameters and should be optimized for the specific instrument and analytes.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Ion Source Temperature 500°C
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Collision Gas Argon

Table 3: Example MRM Transitions (Hypothetical)

Note: These values are for illustrative purposes and must be empirically determined.

Compound Precursor Ion (m/z) Product Ion (m/z) Polarity
This compound595.18285.07 (aglycone)Negative
Physcion285.07242.10Negative
Physcion Glucuronide461.09285.07Negative
Physcion Sulfate365.03285.07Negative
Internal Standard (e.g., Emodin)269.05225.05Negative

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma/Urine Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate Add Internal Std centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Workflow for the analysis of this compound metabolites.

Metabolic Pathway

metabolic_pathway cluster_intake Intestinal Lumen cluster_metabolism Systemic Circulation / Liver P8R This compound Physcion Physcion (Aglycone) P8R->Physcion Hydrolysis (Gut Microbiota) Glucuronide Physcion Glucuronide Physcion->Glucuronide Glucuronidation (UGT Enzymes) Sulfate Physcion Sulfate Physcion->Sulfate Sulfation (SULT Enzymes) Excretion Excretion (Urine/Feces) Glucuronide->Excretion Sulfate->Excretion

Caption: Proposed metabolic pathway for this compound.

References

Minimizing degradation of Physcion 8-O-rutinoside during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Physcion 8-O-rutinoside during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a naturally occurring anthraquinone glycoside. Like many glycosides, the bond linking the physcion aglycone to the rutinose sugar moiety is susceptible to cleavage under certain conditions. This degradation can occur during the extraction process, leading to the formation of the less polar aglycone, physcion, and an inaccurate quantification of the native compound in the source material. Factors such as temperature, pH, light, and the presence of water can all contribute to its degradation.[1][2][3]

Q2: What are the primary degradation products of this compound to be aware of?

A2: The primary degradation product of this compound is its aglycone, physcion, formed by the hydrolysis of the glycosidic bond. Depending on the extraction conditions, further degradation of physcion might occur, but the initial cleavage of the sugar moiety is the most common degradation pathway.

Q3: What are the ideal storage conditions for extracts containing this compound to prevent degradation?

A3: To prevent degradation, extracts should be stored in a cool, dark place. If long-term storage is required, it is advisable to store the extracts at low temperatures, such as -20°C or -80°C, and protected from light to minimize both thermal and photodegradation.[4][5] It is also recommended to use amber vials or wrap containers in aluminum foil.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of this compound Incomplete Extraction: Solvent is not optimal for extracting the polar glycoside. Extraction time or temperature is insufficient. Degradation during Extraction: Extraction temperature is too high. pH of the extraction solvent is not optimal. Presence of water in the solvent at high temperatures.- Use a polar solvent system like 70-80% ethanol or methanol. - Optimize extraction time and temperature; for heat-reflux, around 45 minutes may be effective.[6][7] For ultrasound-assisted extraction, a temperature around 50°C for approximately 40-50 minutes has been shown to be effective for the aglycone.[8][9] - If using aqueous solvent mixtures, keep the temperature as low as practically possible to minimize hydrolysis.[1][2][3] Consider performing a comparative study with and without water in the solvent system.
High levels of physcion (aglycone) in the extract Hydrolysis of the Glycosidic Bond: The extraction conditions (high temperature, presence of water, non-optimal pH) are causing the breakdown of this compound into physcion.[1][2][3][10]- Lower the extraction temperature. - Reduce the water content in the extraction solvent or use an absolute organic solvent. - Adjust the pH of the solvent to a slightly acidic range (e.g., pH 3.5-5) to improve stability.[10]
Inconsistent results between batches Variability in Extraction Parameters: Minor differences in extraction time, temperature, solvent composition, or light exposure between batches. Sample Heterogeneity: Natural variation of the compound in the plant material.- Standardize all extraction parameters and document them carefully for each batch. - Ensure the plant material is homogenized before weighing samples for extraction. - Protect the extraction setup from direct light.[4][5]
Presence of unknown peaks in the chromatogram Formation of Degradation Byproducts: Exposure to harsh conditions (extreme pH, high temperature, UV light) may lead to further degradation of physcion or other extracted compounds.[4][5][10][11]- Review the extraction conditions and identify potential stressors. - Use a milder extraction method (e.g., ultrasound-assisted extraction at a controlled temperature). - Analyze the unknown peaks using mass spectrometry (MS) to identify potential degradation products.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from methods optimized for the aglycone, physcion, with modifications to minimize glycoside degradation.

  • Sample Preparation:

    • Dry the plant material at a controlled temperature (40-50°C) until a constant weight is achieved.

    • Grind the dried material to a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into an extraction vessel.

    • Add 20 mL of 80% ethanol (solid-to-solvent ratio of 1:20 w/v).

    • Place the vessel in an ultrasonic bath.

    • Set the extraction temperature to 45-50°C and the sonication time to 40 minutes.[8][9]

  • Post-Extraction Processing:

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.

    • Store the sample at -20°C until analysis.

Protocol 2: HPLC-UV Analysis of this compound and Physcion

This method can be used to quantify the target compound and its primary degradation product.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.5% formic acid in ultrapure water.[8][9]

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: 254 nm or 280 nm (a diode array detector is recommended to check for peak purity).

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare standard solutions of this compound and physcion of known concentrations.

    • Generate a calibration curve for each compound.

    • Quantify the compounds in the extracts based on their respective calibration curves.

Data Presentation

Table 1: Factors Affecting the Stability of Anthraquinone Glycosides During Extraction

ParameterConditionEffect on Glycoside StabilityPrimary Degradation ProductReference(s)
Temperature > 50°CIncreased degradationAglycone (Physcion)[10][12]
pH Neutral to Alkaline (e.g., pH 6.7)Increased degradationAglycone (Physcion)[10]
Acidic (e.g., pH 3.5)Improved stability-[10]
Solvent High water content at elevated temperaturesIncreased hydrolysisAglycone (Physcion)[1][2][3]
Light UV exposurePhotodegradationVarious oxidation/degradation products[4][5]

Table 2: Recommended Starting Parameters for Ultrasound-Assisted Extraction (UAE)

ParameterRecommended ValueReference(s)
Solvent 70-80% Ethanol[6][7]
Solid-to-Solvent Ratio 1:20 (w/v)[6][7][8]
Temperature 45-50°C[8][9]
Extraction Time 40-50 minutes[8][9]

Visualizations

G cluster_prep Sample Preparation cluster_extraction Optimized UAE cluster_post Post-Extraction start Plant Material dry Drying (40-50°C) start->dry grind Grinding (40-60 mesh) dry->grind weigh Weigh Sample grind->weigh add_solvent Add 80% Ethanol (1:20 w/v) weigh->add_solvent sonicate Ultrasonication (45-50°C, 40 min) add_solvent->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter (0.45 µm) centrifuge->filter analyze HPLC-UV Analysis filter->analyze

Caption: Workflow for Optimized Extraction of this compound.

G cluster_factors Degradation Factors P8R This compound Physcion Physcion (Aglycone) P8R->Physcion Hydrolysis Rutinose Rutinose P8R->Rutinose Hydrolysis Degradation Further Degradation Products Physcion->Degradation Oxidation / Photodegradation Temp High Temperature Temp->P8R pH Non-optimal pH pH->P8R Water Water Water->P8R Light UV Light Light->Physcion

Caption: Degradation Pathway of this compound.

References

Technical Support Center: Optimizing Physcion Extraction Using Response Surface Methodology (RSM)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Response Surface Methodology (RSM) to optimize the extraction of physcion.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of physcion extraction using RSM.

Issue 1: Low Physcion Yield Despite Using an Optimized Protocol

  • Question: I have followed an RSM-optimized protocol for ultrasound-assisted extraction of physcion, but my yields are consistently lower than reported. What could be the issue?

  • Answer: Several factors can contribute to lower-than-expected physcion yields. Consider the following troubleshooting steps:

    • Verify Single Factor Effects: Before proceeding with the full RSM design, it's crucial to understand the impact of individual parameters.[1] Low yields might be observed at the lower ranges of liquid-to-solid ratio (e.g., 8 mL/g), extraction temperature (e.g., 30°C), and extraction time (e.g., 20 min).[1] Conversely, exceeding the optimal range for these factors may not lead to a significant increase in yield and could be inefficient.[1]

    • Raw Material Quality: The concentration of physcion can vary significantly in the source material. Ensure the quality and purity of your plant material are consistent.[2]

    • Solvent Selection and Preparation: The choice of extraction solvent is critical.[2] For instance, a 70% methanol solution has been shown to be effective. Ensure the solvent concentration is accurately prepared.

    • Equipment Calibration: Verify that your ultrasound bath or probe system is functioning correctly and that the temperature control is accurate. Inconsistent equipment performance will affect extraction efficiency.[2]

    • Particle Size of the Sample: The surface area of the plant material plays a role in extraction efficiency. Ensure a consistent and appropriate particle size of your powdered sample.

Issue 2: Poor Correlation Between Predicted and Experimental Results in the RSM Model

  • Question: My RSM model shows a good fit (high R-squared value), but the experimental yields obtained under the predicted optimal conditions do not match the predicted values. Why is there a discrepancy?

  • Answer: A discrepancy between predicted and experimental results, despite a statistically significant model, can arise from several sources:

    • Inadequate Model Selection: While a quadratic model is often sufficient, the complexity of the interactions between your specific parameters might require a different model. Re-evaluate the model statistics, including the lack-of-fit test.

    • Experimental Error: Uncontrolled variations in your experimental setup can introduce errors. Ensure consistent execution of each experimental run as designed by the RSM software. This includes precise measurement of solvent volume, sample weight, and accurate control of time and temperature.

    • Narrow Range of Independent Variables: If the selected ranges for your factors (e.g., temperature, time) are too narrow, the model may not accurately capture the true optimum. It is important to select a sufficiently broad range for each factor during the initial single-factor experiments.[1]

Issue 3: Difficulty in Selecting the Appropriate Ranges for the Independent Variables

  • Question: I am setting up a Box-Behnken design (BBD) for my physcion extraction. How do I determine the appropriate low, medium, and high levels for my independent variables?

  • Answer: The selection of appropriate ranges for your independent variables is a critical step in ensuring a successful RSM experiment.

    • Conduct Preliminary Single-Factor Experiments: Before designing the full BBD, perform a series of experiments where you vary one factor at a time while keeping the others constant.[1] For example, to determine the temperature range, vary the temperature (e.g., 30-90°C) while keeping the liquid-to-solid ratio and time constant.[1]

    • Identify the Critical Range: Based on the single-factor experiments, identify the range where the physcion yield is most sensitive to changes in that particular factor. The optimal level identified in the single-factor experiment should ideally be the central point (level 0) in your BBD.

    • Literature Review: Consult published studies on physcion extraction to understand the typical ranges used for similar extraction methods.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing physcion extraction?

A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[4] It is particularly useful for understanding the relationships between several independent variables (factors) and one or more dependent variables (responses).[4] For physcion extraction, RSM helps to efficiently determine the optimal conditions (e.g., temperature, time, solvent ratio) that will result in the maximum yield, saving time and resources compared to traditional one-factor-at-a-time experiments.[5]

Q2: What is a Box-Behnken Design (BBD) and how is it applied to physcion extraction?

A2: A Box-Behnken Design (BBD) is a type of response surface design that is used to optimize processes with three or more factors.[6][7] It is a spherical, rotatable, or nearly rotatable second-order design that does not contain any points at the vertices of the cubic region, which can be advantageous when the extreme factor combinations are undesirable or difficult to perform.[7] In the context of physcion extraction, a BBD is used to systematically vary the key extraction parameters (e.g., liquid-to-solid ratio, extraction temperature, and time) to model their effects on the physcion yield.[1][8]

Q3: What are the most influential factors in the ultrasound-assisted extraction of physcion?

A3: Studies have shown that for the ultrasound-assisted extraction of physcion, the liquid-to-solid ratio and extraction temperature have a more significant impact on the yield compared to the extraction time .[1][8]

Q4: What are the typical optimal conditions for ultrasound-assisted extraction of physcion determined by RSM?

A4: Based on a study using a Box-Behnken design, the optimal conditions for the ultrasonic extraction of physcion were found to be:

  • Liquid-to-solid ratio: 20.16 mL/g

  • Extraction temperature: 52.2 °C

  • Extraction time: 46.6 min[1][8] Under these conditions, an experimental yield of 2.43% (w/w) was achieved, which was in close agreement with the predicted yield of 2.41%.[1][8]

Data Presentation

Table 1: Single-Factor Experiment Ranges and Their Effect on Physcion Yield

FactorRange InvestigatedConstant FactorsObservation
Liquid-to-Solid Ratio8–32 mL/gTemperature: 40°C, Time: 30 minYield is lowest at 8 mL/g and highest at 20 mL/g. No marked change above 20 mL/g.[1]
Extraction Temperature30–90 °CLiquid-to-Solid Ratio: 20 mL/g, Time: 30 minYield is lowest at 30°C and highest at 60°C. No marked change above 60°C.[1]
Extraction Time20–80 minLiquid-to-Solid Ratio: 20 mL/g, Temperature: 40°CYield is lowest at 20 min and highest at 40 min. No marked change above 40 min.[1]

Table 2: Box-Behnken Design (BBD) Optimized Parameters and Physcion Yield

ParameterOptimal Value
Liquid-to-Solid Ratio (mL/g)20.16[1][8]
Extraction Temperature (°C)52.2[1][8]
Extraction Time (min)46.6[1][8]
Response Yield (% w/w)
Predicted Yield2.41[1][8]
Experimental Yield2.43 ± 0.16[1][8]

Experimental Protocols

1. Ultrasound-Assisted Extraction (UAE) of Physcion - Optimization using Box-Behnken Design

  • Objective: To optimize the extraction parameters for maximizing physcion yield from plant material (e.g., Senna occidentalis aerial parts) using RSM.[1]

  • Independent Variables:

    • Liquid-to-Solid Ratio (mL/g)

    • Extraction Temperature (°C)

    • Extraction Time (min)

  • Experimental Design: A Box-Behnken design (BBD) with three levels for each factor is employed.[1][8]

  • Procedure:

    • Single-Factor Experiments: Initially, conduct single-factor experiments to determine the appropriate ranges for the BBD. Vary one factor at a time while keeping the others at a constant level (e.g., liquid-to-solid ratio: 20 mL/g, temperature: 40°C, time: 30 min).[1][8]

    • BBD Experimental Runs: Based on the results of the single-factor experiments, set up the BBD with a specific number of experimental runs, including center points. For each run, accurately weigh the powdered plant material and add the specified volume of solvent (e.g., methanol) in a flask.

    • Ultrasonication: Place the flask in an ultrasonic bath set to the specified temperature and sonicate for the designated time for each experimental run.

    • Extraction and Filtration: After extraction, filter the mixture and collect the supernatant.

    • Analysis: Analyze the physcion content in the extract using a validated analytical method such as HPLC-UV.[1][8] The mobile phase can consist of a gradient system of 0.5% formic acid in ultra-pure water (Solvent A) and acetonitrile (Solvent B).[1][8]

    • Data Analysis: Input the experimental physcion yields into the RSM software to generate a mathematical model that describes the relationship between the independent variables and the response. Use this model to determine the optimal extraction conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sfe Single-Factor Experiments cluster_rsm Response Surface Methodology cluster_analysis Analysis and Optimization A Plant Material (e.g., Senna occidentalis) B Drying and Powdering A->B C Vary Liquid-to-Solid Ratio B->C D Vary Extraction Temperature B->D E Vary Extraction Time B->E F Box-Behnken Design (BBD) C->F D->F E->F G Ultrasound-Assisted Extraction (UAE) Runs F->G H HPLC-UV Analysis of Physcion G->H I Data Analysis and Model Fitting H->I J Determination of Optimal Conditions I->J K Validation Experiment J->K

Caption: Workflow for optimizing physcion extraction using RSM.

troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions P Low Physcion Yield C1 Suboptimal Parameters P->C1 C2 Poor Raw Material Quality P->C2 C3 Inaccurate Solvent Prep P->C3 C4 Equipment Malfunction P->C4 S1 Verify Single Factor Effects C1->S1 S2 Standardize Plant Material C2->S2 S3 Verify Solvent Concentration C3->S3 S4 Calibrate Equipment C4->S4

Caption: Troubleshooting logic for low physcion yield.

References

Addressing batch-to-batch variability of Physcion 8-O-rutinoside extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Physcion 8-O-rutinoside (Physcion 8-O-β-D-glucopyranoside) Extracts. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the batch-to-batch variability of this natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

What is this compound and why is it important?

This compound, more specifically known as Physcion 8-O-β-D-glucopyranoside (PG), is a bioactive anthraquinone glycoside.[1][2] It is a naturally occurring compound found in various plants, including species from the Rheum (rhubarb), Polygonum, and Rumex genera.[2][3] PG and its aglycone, physcion, have garnered significant interest in the scientific community due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-microbial, and hepatoprotective properties.[1]

What are the primary causes of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in natural product extracts is a common challenge. For this compound extracts, the key contributing factors include:

  • Raw Material Source and Quality: The concentration of PG can vary significantly depending on the plant species, geographical location, climate, harvest time, and storage conditions of the plant material.[4]

  • Plant Part Used: The content of active compounds can differ between the roots, rhizomes, leaves, and stems of the same plant.[4]

  • Extraction Method and Parameters: The choice of extraction solvent, temperature, time, and technique (e.g., maceration, reflux, ultrasound-assisted extraction) can dramatically impact the yield and purity of the final extract.

  • Post-Extraction Processing: Steps such as filtration, concentration, and drying can introduce variability if not carefully controlled.

  • Storage of the Extract: Improper storage conditions (e.g., exposure to light, high temperatures) can lead to the degradation of this compound.

How can I minimize batch-to-batch variability?

To minimize variability, it is crucial to standardize the entire process from raw material to final extract. This includes:

  • Standardizing Raw Materials: Use well-characterized and authenticated plant material from a consistent source.

  • Optimizing and Validating Methods: Develop and validate standardized protocols for extraction, purification, and analysis.

  • Implementing Quality Control Measures: Regularly perform quality control checks, such as HPLC analysis, to ensure the consistency of the extracts.

  • Controlling Storage Conditions: Store both the raw plant material and the final extract under controlled conditions to prevent degradation.

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Extract

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Initial Extraction Optimize Solvent System: Use a polar solvent system. A mixture of methanol or ethanol and water (e.g., 70:30 v/v) is a good starting point. The polarity can be adjusted based on the specific plant matrix.[5] Increase Solvent-to-Sample Ratio: A low ratio can lead to incomplete extraction. Experiment with increasing the solvent volume.[5] Optimize Extraction Time and Agitation: Ensure sufficient extraction time and effective agitation (e.g., sonication or mechanical shaking) to maximize solvent penetration and dissolution of the target compound.[5]
Inadequate Sample Preparation Proper Grinding: The plant material should be finely and uniformly ground to increase the surface area for solvent contact. For fresh material, flash-freezing in liquid nitrogen prior to grinding can improve cell disruption.[5] Consistent Drying: If using dried plant material, ensure it is dried to a consistent moisture content to improve extraction efficiency.
Degradation During Extraction Control Temperature: High temperatures can lead to the degradation of glycosides. If using heat-assisted extraction methods, optimize the temperature to balance extraction efficiency and compound stability.
Loss During Solvent Evaporation Use Controlled Temperature: When removing the solvent after extraction, use a rotary evaporator at a controlled, low temperature (e.g., ≤ 40°C) to prevent thermal degradation of this compound.[6]
Problem 2: Inconsistent this compound Concentration Between Batches (Confirmed by HPLC)

Possible Causes and Solutions:

Possible CauseRecommended Solution
Variability in Raw Plant Material Standardize Plant Source: Source plant material from the same geographical location and harvest at the same time of year. Implement Raw Material QC: Perform HPLC analysis on a small sample of each new batch of raw material to assess the initial concentration of this compound.
Inconsistent Extraction Parameters Strict Protocol Adherence: Ensure that the standardized extraction protocol (solvent ratio, temperature, time, agitation) is strictly followed for every batch. Calibrate Equipment: Regularly calibrate all equipment used in the extraction process, such as temperature probes and balances.
Incomplete Extraction Review Extraction Efficiency: Re-evaluate the extraction parameters to ensure they are optimized for maximum yield. Consider performing a sequential extraction to see if a significant amount of the compound remains in the plant material after the first extraction.
Degradation of Stored Extracts Optimize Storage Conditions: Store extracts in airtight, light-resistant containers at low temperatures (-20°C or -80°C) to minimize degradation.[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Physcion and its Glycosides

This protocol is adapted from an optimized method for the extraction of physcion and can be used as a starting point for this compound.

Materials:

  • Dried and powdered plant material (e.g., Rheum palmatum root)

  • Methanol

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh a known amount of the powdered plant material.

  • Add methanol at a liquid-to-solid ratio of 20.16 mL/g.

  • Place the mixture in an ultrasonic bath and sonicate for 46.6 minutes at a controlled temperature of 52.2°C.

  • After extraction, filter the mixture to separate the extract from the solid plant material.

  • Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C until the solvent is removed.

  • Store the dried extract in a desiccator before analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a general framework for the HPLC analysis of anthraquinones, including physcion and its glycosides.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of 0.1% formic acid in water (A) and methanol or acetonitrile (B)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or 280 nm
Injection Volume 10-20 µL
Column Temperature 25-30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of a certified this compound standard in methanol. From the stock solution, prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the dried extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Visualizations

Logical Workflow for Troubleshooting Batch-to-Batch Variability

G Troubleshooting Workflow for Batch-to-Batch Variability A Inconsistent Results Observed B Check Raw Material Consistency A->B Is the starting material the same? C Review Extraction Protocol Adherence A->C Was the protocol followed exactly? D Analyze HPLC Method Performance A->D Is the analytical method reliable? B->C Yes E Standardize Raw Material Sourcing and QC B->E No C->D Yes F Re-train Personnel and Calibrate Equipment C->F No G Validate HPLC Method and Check Standard Stability D->G No H Consistent Results Achieved D->H Yes E->H F->H G->H

Caption: A logical workflow for identifying and addressing sources of variability.

Proposed Anti-Cancer Signaling Pathway of this compound

G Apoptosis Induction by this compound PG This compound PTEN PTEN (Tumor Suppressor) PG->PTEN Upregulates Survivin Survivin (Apoptosis Inhibitor) PG->Survivin Downregulates Akt Akt (Protein Kinase B) PTEN->Akt Inhibits GSK3b GSK3β Akt->GSK3b Inhibits GSK3b->Survivin Promotes Degradation Mitochondria Mitochondria Survivin->Mitochondria Inhibits Apoptotic Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified diagram of the proposed signaling cascade for PG-induced apoptosis.[7]

References

Validation & Comparative

A Comparative Guide to Anthraquinones in Cancer Therapy: Physcion 8-O-glycoside Versus Other Key Anthraquinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Physcion 8-O-glycoside and other notable anthraquinones in the context of cancer therapy. By presenting objective experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate informed decisions in oncological research and drug development.

Introduction to Anthraquinones in Oncology

Anthraquinones are a class of aromatic organic compounds that form the core structure of many clinically used anticancer agents.[1][2] Their therapeutic effects are diverse, ranging from the inhibition of cancer cell proliferation and migration to the induction of apoptosis and regulation of the host immune response.[1] While drugs like doxorubicin and mitoxantrone are established in clinical practice, the emergence of drug-resistant cancers necessitates the exploration of novel anthraquinone derivatives.[1][2] Naturally occurring anthraquinones, such as physcion and its glycosides, have shown promise as potential anticancer drug candidates with potentially fewer adverse effects.[3][4]

This guide focuses on a comparative analysis of Physcion 8-O-glycoside (represented here by its commonly studied form, Physcion 8-O-β-D-glucopyranoside) against its aglycone form (Physcion) and other well-researched anthraquinones: Emodin, Aloe-emodin, and the clinically utilized Mitoxantrone and Doxorubicin.

Comparative Analysis of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of the selected anthraquinones across various cancer cell lines as reported in different studies. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions between studies.

Table 1: IC50 Values of Physcion and Physcion 8-O-β-D-glucopyranoside

CompoundCancer Cell LineIC50 (µM)Exposure Time (h)Reference
PhyscionMCF-7 (Breast)203.124[5]
HeLa (Cervical)>80 (viability reduced to 65.41% at 80 µM)Not Specified[6]
Physcion 8-O-β-D-glucopyranosideA549 (Lung)53.0124[7]
A549 (Lung)27.3148[7]
U251 (Glioma)48.3Not Specified[8]
SK-OV-3/DDP (Ovarian)62.8Not Specified[8]

Table 2: IC50 Values of Emodin and Aloe-emodin

CompoundCancer Cell LineIC50 (µM)Exposure Time (h)Reference
EmodinA549 (Lung)19.54 (µg/mL)Not Specified[9]
HepG2 (Liver)12.79 (µg/mL)Not Specified[9]
OVCAR-3 (Ovarian)25.82 (µg/mL)Not Specified[9]
HeLa (Cervical)12.14 (µg/mL)Not Specified[9]
MCF-7 (Breast)90.248[10]
MDA-MB-231 (Breast)109.148[10]
Aloe-emodinCCRF-CEM (Leukemia)9.872Not Specified[2]
CEM/ADR5000 (Leukemia)12.85Not Specified[2]
HCT116(p53+/+) (Colon)16.47Not Specified[2]
U87.MG (Glioma)21.73Not Specified[2]
MCF-7 (Breast)~2596[11]
HT-29 (Colon)5.38 (µg/mL)48[12]

Table 3: IC50 Values of Clinically Used Anthraquinones

CompoundCancer Cell LineIC50 (µM)Exposure Time (h)Reference
MitoxantroneMDA-MB-231 (Breast)0.018Not Specified[13]
MCF-7 (Breast)0.196Not Specified[13]
DoxorubicinPC3 (Prostate)8.0048[14]
A549 (Lung)1.5048[14]
HeLa (Cervical)1.0048[14]
LNCaP (Prostate)0.2548[14]
HepG2 (Liver)12.1824[15]
MCF-7 (Breast)2.5024[15]

Mechanistic Insights: Signaling Pathways in Anthraquinone-Mediated Cancer Therapy

Anthraquinones exert their anticancer effects by modulating a multitude of cellular signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and predicting clinical outcomes.

Physcion and Physcion 8-O-β-D-glucopyranoside are reported to regulate numerous signaling pathways by modulating cell cycle regulators, protein kinases, microRNAs, and transcription factors, ultimately leading to the killing of cancer cells.[14][16][17][18] Specifically, Physcion 8-O-β-glucopyranoside has been shown to exert its anti-tumor activity in non-small cell lung cancer by targeting PPARγ.[13]

Physcion_Signaling Physcion Physcion / Physcion 8-O-glycoside PPARg PPARγ Physcion->PPARg CellCycleReg Cell Cycle Regulators Physcion->CellCycleReg ProteinKinases Protein Kinases Physcion->ProteinKinases miRNAs miRNAs Physcion->miRNAs TranscriptionFactors Transcription Factors Physcion->TranscriptionFactors ApoptosisProteins Apoptosis-linked Proteins PPARg->ApoptosisProteins CancerCellDeath Cancer Cell Death CellCycleReg->CancerCellDeath ProteinKinases->CancerCellDeath miRNAs->CancerCellDeath TranscriptionFactors->CancerCellDeath ApoptosisProteins->CancerCellDeath

Fig. 1: Signaling pathways modulated by Physcion/Physcion 8-O-glycoside.

Emodin has been shown to suppress cancer cell growth and proliferation by attenuating several oncogenic signaling pathways, including PI3K/Akt, MAPK, and HER-2.[15] It can also induce apoptosis through a reactive oxygen species (ROS)-dependent mitochondrial signaling pathway.[19]

Emodin_Signaling Emodin Emodin PI3K_Akt PI3K/Akt Pathway Emodin->PI3K_Akt inhibits MAPK MAPK Pathway Emodin->MAPK inhibits HER2 HER-2 Emodin->HER2 inhibits ROS ROS Generation Emodin->ROS induces Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibition leads to MAPK->Apoptosis inhibition leads to HER2->Apoptosis inhibition leads to Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis

Fig. 2: Key signaling pathways affected by Emodin in cancer cells.

Aloe-emodin targets multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt/mTOR pathways.[1][9] It has also been shown to upregulate DUSP1, leading to the blockage of ERK, AKT, and p38-MAPK signaling.[20]

Aloe_Emodin_Signaling Aloe_Emodin Aloe-emodin Wnt_BetaCatenin Wnt/β-catenin Pathway Aloe_Emodin->Wnt_BetaCatenin inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Aloe_Emodin->PI3K_Akt_mTOR inhibits DUSP1 DUSP1 Aloe_Emodin->DUSP1 upregulates Proliferation_Metastasis Proliferation & Metastasis Wnt_BetaCatenin->Proliferation_Metastasis inhibition reduces PI3K_Akt_mTOR->Proliferation_Metastasis inhibition reduces ERK ERK DUSP1->ERK inhibits AKT AKT DUSP1->AKT inhibits p38_MAPK p38-MAPK DUSP1->p38_MAPK inhibits ERK->Proliferation_Metastasis inhibition reduces AKT->Proliferation_Metastasis inhibition reduces p38_MAPK->Proliferation_Metastasis inhibition reduces

Fig. 3: Aloe-emodin's impact on crucial cancer signaling pathways.

Mitoxantrone and Doxorubicin primarily act by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxicity.

Clinical_Anthraquinones_Signaling Clinical_AQ Mitoxantrone / Doxorubicin DNA_Intercalation DNA Intercalation Clinical_AQ->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Clinical_AQ->Topoisomerase_II ROS_Dox ROS Generation (Doxorubicin) Clinical_AQ->ROS_Dox DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Dox->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Fig. 4: Primary mechanisms of action for Mitoxantrone and Doxorubicin.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat Treat with anthraquinones (various concentrations) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure Measure absorbance (570 nm) add_solubilizer->measure analyze Calculate cell viability & IC50 measure->analyze end End analyze->end

Fig. 5: Experimental workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the anthraquinone compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Culture cells to the desired confluence and treat them with the anthraquinone compounds for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[17]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic or necrotic cells are Annexin V+ and PI+.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases and Bcl-2 family proteins.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This comparative guide highlights the potential of Physcion 8-O-glycoside as an anticancer agent, with its efficacy demonstrated across various cancer cell lines. While direct comparisons of IC50 values are challenging due to inter-study variability, the collected data provides a valuable resource for researchers. The diverse mechanisms of action of the compared anthraquinones, from targeting specific signaling pathways to inducing DNA damage, underscore the therapeutic versatility of this class of compounds. The provided experimental protocols offer a standardized framework for future comparative studies, which will be crucial in elucidating the relative therapeutic potential of Physcion 8-O-glycoside and other promising anthraquinones in the fight against cancer. Further research with head-to-head comparative studies under standardized conditions is warranted to definitively establish the therapeutic ranking of these compounds.

References

Unveiling the Molecular Target of Physcion 8-O-rutinoside in Ovarian Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of ovarian cancer research, identifying novel therapeutic agents and their precise molecular targets is paramount for developing more effective treatments. This guide provides a comparative analysis of Physcion 8-O-rutinoside, a natural anthraquinone compound, and its role in ovarian cancer, benchmarked against established targeted therapies. Through a detailed examination of experimental data, this document serves as a resource for researchers, scientists, and drug development professionals.

Recent studies have illuminated the anti-cancer properties of Physcion 8-O-β-glucopyranoside (PG), a closely related compound to this compound, in ovarian cancer cell lines. The primary molecular mechanism of PG is not the direct inhibition of a single protein target but rather the modulation of complex signaling networks. Key among these is the downregulation of microRNA-25 (miR-25) and the interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] These actions culminate in decreased cell viability, induction of apoptosis, and reduced chemoresistance.

This guide will delve into the specifics of these mechanisms, presenting quantitative data from key experiments and comparing the efficacy and mode of action of this compound with that of standard-of-care targeted therapies, Olaparib and Bevacizumab.

Performance Comparison: this compound vs. Alternatives

To provide a clear and objective comparison, the following tables summarize the key performance metrics of this compound (as represented by data for Physcion 8-O-β-glucopyranoside) and two leading targeted therapies for ovarian cancer: Olaparib and Bevacizumab.

Table 1: In Vitro Efficacy Against Ovarian Cancer Cell Lines

CompoundCell Line(s)Key Efficacy MetricResult
Physcion 8-O-β-glucopyranoside SKOV3Cell Viability (CCK-8 Assay)Viability reduced to ~50% at 10 µM after 48h[1]
OVCAR-3Cell Viability (CCK-8 Assay)Viability reduced to <66% at 10 µM after 48h[1]
Olaparib PEO1IC5025.0 µM[4]
PEO4IC50More sensitive than PEO1[4]
OV2295IC500.0003 µM[5]
OV1369(R2)IC5021.7 µM[5]
Bevacizumab Various human ovarian cancer cell linesProliferation (MTS Assay)No direct effect on proliferation in vitro[6]

Table 2: Molecular Target and Mechanism of Action

CompoundPrimary Molecular Target / PathwayKey Downstream Effects
Physcion 8-O-β-glucopyranoside miR-25; NF-κB PathwayDownregulation of miR-25[1][2]; Inhibition of NF-κB nuclear translocation[3]; Upregulation of IKBα[7]; Downregulation of P-glycoprotein[7]; Induction of apoptosis (cleavage of caspase-3 and PARP, ↑Bax, ↓Bcl-2)[1][2]
Olaparib PARP1 and PARP2Inhibition of PARP enzymatic activity; Trapping of PARP-DNA complexes, leading to accumulation of DNA double-strand breaks and synthetic lethality in BRCA-mutated cells.
Bevacizumab Vascular Endothelial Growth Factor A (VEGF-A)Inhibition of VEGF-A binding to its receptors (VEGFR-1/2) on endothelial cells; Inhibition of angiogenesis; Normalization of tumor vasculature.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assessment: CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a culture.

  • Cell Seeding: Ovarian cancer cells (e.g., SKOV3, OVCAR-3) are seeded in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. The plate is pre-incubated for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are treated with various concentrations of Physcion 8-O-β-glucopyranoside (e.g., 5 µM, 10 µM) or the vehicle control.

  • Incubation: The plate is incubated for the desired time period (e.g., 24 or 48 hours).

  • CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well. Care is taken to avoid introducing bubbles.

  • Final Incubation: The plate is incubated for 1-4 hours in the incubator.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protein Expression Analysis: Western Blot

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Cells are treated with the compound of interest, washed with PBS, and then lysed with RIPA buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p-p65, IKBα) overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Analysis: Annexin V/Propidium Iodide Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: Both adherent and floating cells are collected after treatment.

  • Washing: The cells are washed twice with cold PBS.

  • Resuspension: The cell pellet is resuspended in 1X Binding Buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Physcion_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound IKK IKK This compound->IKK Inhibits miR-25 miR-25 This compound->miR-25 Downregulates IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB Sequesters in cytoplasm Nucleus Nucleus NF-κB->Nucleus Translocates to P-glycoprotein Gene Transcription P-glycoprotein Gene Transcription Nucleus->P-glycoprotein Gene Transcription Induces Chemoresistance Chemoresistance P-glycoprotein Gene Transcription->Chemoresistance Pro-apoptotic Proteins (e.g., Bim) Pro-apoptotic Proteins (e.g., Bim) miR-25->Pro-apoptotic Proteins (e.g., Bim) Inhibits Apoptosis Apoptosis Pro-apoptotic Proteins (e.g., Bim)->Apoptosis

Caption: Signaling Pathway of this compound in Ovarian Cancer.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE Separation A->B C Protein Transfer to Membrane B->C D Blocking Non-specific Sites C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: Experimental Workflow for Western Blot Analysis.

Apoptosis_Assay_Flow_Cytometry cluster_preparation Sample Preparation cluster_analysis Flow Cytometry Analysis A Cell Treatment & Collection B Wash with PBS A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V & PI C->D E Acquire Data D->E F Gating & Quadrant Analysis E->F G Quantify Cell Populations F->G

Caption: Workflow for Apoptosis Detection by Flow Cytometry.

References

A Comparative Analysis of the Antioxidant Activities of Physcion and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activities of the naturally occurring anthraquinone, physcion, and the widely studied flavonoid, quercetin. While the direct antioxidant activity of Physcion 8-O-rutinoside was the initial focus, the available experimental data predominantly centers on its aglycone form, physcion. This comparison, therefore, utilizes data for physcion and quercetin, offering valuable insights into their relative antioxidant potential.

Quantitative Antioxidant Activity

The antioxidant capacities of physcion and quercetin have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.

CompoundAssayIC50 Value (µg/mL)Reference
Physcion DPPH33.31[1]
Physcion Nanoparticles DPPH27.56[1]
Physcion Nanoparticles FRAP22.30
Physcion Nanoparticles H₂O₂22.68
Quercetin DPPH19.17[2]
Quercetin ABTS1.89 ± 0.33[3]

Note: The data for physcion is for the aglycone and its nanoparticle formulation, not specifically for this compound. Direct comparisons should be made with caution, as glycosylation can significantly impact antioxidant activity.

Experimental Protocols

The following are detailed methodologies for the common antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[4]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the antioxidant's scavenging activity and is measured spectrophotometrically, typically at 517 nm.[4]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[4][5]

  • Sample Preparation: The test compounds (physcion, quercetin) and a standard antioxidant (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.[5]

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions.[4] A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4][5]

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[4]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[4] The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[6]

Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically at a wavelength of 734 nm.[6][7]

Procedure:

  • Preparation of ABTS•+ Solution: A stock solution of ABTS is prepared and mixed with potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical cation.[8] The solution is then diluted with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.[7]

  • Sample Preparation: The test compounds and a standard are prepared in various concentrations.

  • Reaction: A small volume of the sample or standard is added to a fixed volume of the ABTS•+ working solution.[7]

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).[8]

  • Measurement: The absorbance is read at 734 nm.[7]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron.[9]

Principle: At a low pH, the FRAP reagent, containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, is reduced by antioxidants to the ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[9]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a ferric chloride (FeCl₃) solution, typically in a 10:1:1 ratio.[1] The reagent is warmed to 37°C before use.[1]

  • Sample Preparation: Test compounds and a standard (e.g., ferrous sulfate) are prepared.

  • Reaction: A small volume of the sample is added to a large volume of the pre-warmed FRAP reagent.[1]

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4 minutes).[1]

  • Measurement: The absorbance of the blue-colored complex is measured at 593 nm.[9]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents.

Signaling Pathways and Mechanisms of Action

Quercetin

Quercetin is a potent antioxidant that can modulate several key signaling pathways to exert its protective effects against oxidative stress.[10][11] Its antioxidant mechanism is multifaceted, involving both direct scavenging of reactive oxygen species (ROS) and indirect effects through the regulation of cellular signaling cascades.[10]

Key signaling pathways modulated by quercetin include:

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Quercetin can activate the Nrf2-ARE (Antioxidant Response Element) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. By promoting Nrf2 activation, quercetin enhances the endogenous antioxidant defense system.

  • NF-κB (Nuclear Factor-kappa B) Pathway: Quercetin is known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and is often activated by oxidative stress.[11] By inhibiting NF-κB, quercetin can reduce the production of pro-inflammatory cytokines and enzymes that contribute to oxidative damage.

  • PI3K/Akt and MAPK Pathways: Quercetin can modulate the PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cell survival, proliferation, and apoptosis.[11] Its ability to influence these pathways contributes to its protective effects against oxidative stress-induced cell damage.

Quercetin_Antioxidant_Pathway ROS Oxidative Stress (ROS) Quercetin Quercetin ROS->Quercetin Induces Nrf2 Nrf2 Activation Quercetin->Nrf2 Promotes NFkB NF-κB Inhibition Quercetin->NFkB Inhibits PI3K_MAPK Modulation of PI3K/Akt & MAPK Pathways Quercetin->PI3K_MAPK Modulates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Leads to Inflammation Reduced Inflammation NFkB->Inflammation Reduces CellSurvival Enhanced Cell Survival PI3K_MAPK->CellSurvival Contributes to

Caption: Quercetin's antioxidant signaling pathways.

Physcion

The antioxidant mechanism of physcion is also linked to its ability to regulate cellular processes, although the specific signaling pathways are less extensively characterized than those of quercetin. Physcion has been shown to enhance the activity of antioxidant enzymes and regulate the level of oxidative stress in cells.[12] It can also modulate inflammatory responses, which are closely linked to oxidative stress. Some studies suggest that physcion's antioxidant effects may be related to its influence on pathways such as the NF-κB and Nrf2 signaling pathways, similar to quercetin.[12][13] However, more research is needed to fully elucidate the detailed molecular mechanisms underlying the antioxidant activity of physcion and its glycosides.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for in vitro antioxidant capacity assays.

Antioxidant_Assay_Workflow start Start prep_reagents Prepare Reagents (e.g., DPPH, ABTS, FRAP) start->prep_reagents prep_samples Prepare Samples and Standards (Serial Dilutions) start->prep_samples mix Mix Reagents and Samples prep_reagents->mix prep_samples->mix incubate Incubate (Time and Temperature Specific) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: General workflow for antioxidant assays.

References

Unraveling the Molecular Tapestry: A Comparative Guide to Gene Expression Changes Induced by Physcion 8-O-rutinoside and Related Anthraquinones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of a therapeutic compound is paramount. This guide provides a comparative analysis of the differential gene expression in cells treated with Physcion 8-O-rutinoside and its related anthraquinones, Physcion and Emodin. By presenting available experimental data, this document aims to illuminate the cellular pathways modulated by these compounds and offer a valuable resource for further investigation.

While direct studies on the differential gene expression induced by this compound are limited, research on its aglycone, Physcion, and the related anthraquinone, Emodin, provides significant insights into its potential biological activities. These compounds are known to modulate a multitude of cellular signaling pathways, primarily through the regulation of gene expression, leading to effects such as apoptosis, cell cycle arrest, and autophagy in various cell types, particularly in cancer models.[1][2][3]

Comparative Analysis of Differential Gene Expression

The following tables summarize the known effects of Physcion and Emodin on gene expression across different experimental systems. This data, derived from microarray and other gene expression profiling studies, offers a comparative lens through which the potential effects of this compound can be hypothesized.

Table 1: Differential Gene Expression in Response to Physcion Treatment

Organism/Cell LineExperimental MethodUpregulated GenesDownregulated GenesKey Findings
Barley (in response to Blumeria graminis)[4]Affymetrix Barley GeneChipLeaf-specific thioninPeroxidase, Oxalate oxidase, bsi1 protein, Pathogenesis-related proteinPhyscion enhances the expression of defense-related genes, particularly leaf-specific thionin, to confer resistance against powdery mildew.[4]

Table 2: Differential Gene Expression in Response to Emodin Treatment

Cell LineExperimental MethodUpregulated GenesDownregulated GenesKey Findings
NCI-H446 (Small cell lung cancer)[5]cDNA microarray10 genes (12h), 12 genes (24h) involved in metabolism, signal transduction, transcription regulation, etc.8 genes (12h), 24 genes (24h) involved in cytoskeleton organization, immune response, transport, etc.Emodin alters the expression of genes involved in multiple cellular functions, leading to apoptosis and cell cycle changes.[5]
BCap-37 (Human breast cancer)[6]Apoptosis-associated cDNA microarray30 unique genes identified (including p53, emodin-induced gene)30 unique genes identified (including IGF-2, emodin-repressed gene)Emodin induces apoptosis through the p53 and IGF-2 pathways by altering the expression of apoptosis-related genes.[6]
MCF-7 (Human breast cancer)[7]Real-time PCR-VEGF-A, VEGFR-2Emodin exhibits anti-angiogenic effects by downregulating the expression of VEGF-A and its receptor.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized experimental protocols based on the cited literature for analyzing differential gene expression.

Cell Culture and Treatment

Human cancer cell lines, such as NCI-H446, BCap-37, or MCF-7, are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For treatment, cells are seeded and allowed to adhere overnight before being exposed to various concentrations of the test compound (e.g., Emodin) or vehicle control for specified time periods (e.g., 12, 24, or 48 hours).[5][6][7]

RNA Extraction and Quality Control

Total RNA is extracted from treated and control cells using a suitable method, such as TRIzol reagent or a commercial RNA isolation kit, following the manufacturer's instructions. The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to ensure high-purity RNA is used for downstream applications.

Gene Expression Profiling

Microarray Analysis: For microarray analysis, labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix GeneChip or cDNA microarray) containing probes for thousands of genes.[4][5][6] After washing and staining, the arrays are scanned, and the signal intensities are quantified.

RNA Sequencing (RNA-Seq): Alternatively, RNA-seq can be employed for a more comprehensive and quantitative analysis of the transcriptome.[8][9] This involves the construction of a cDNA library from the RNA, followed by high-throughput sequencing. The resulting sequence reads are then aligned to a reference genome to quantify the expression level of each gene.

Data Analysis

The raw data from microarray or RNA-seq experiments is normalized to remove technical variations. Statistical analysis is then performed to identify differentially expressed genes (DEGs) between the treated and control groups.[10] A fold-change and a p-value or false discovery rate (FDR) cutoff are typically used to determine the significance of the expression changes.[4]

Signaling Pathways and Visualizations

Physcion, Physcion 8-O-β-D-glucopyranoside, and Emodin have been shown to modulate several key signaling pathways involved in cell fate decisions.[1][3][11]

experimental_workflow Experimental Workflow for Differential Gene Expression Analysis cell_culture Cell Culture & Treatment rna_extraction RNA Extraction & QC cell_culture->rna_extraction gene_profiling Gene Expression Profiling (Microarray / RNA-Seq) rna_extraction->gene_profiling data_analysis Data Analysis gene_profiling->data_analysis deg_identification DEG Identification data_analysis->deg_identification pathway_analysis Pathway Analysis deg_identification->pathway_analysis signaling_pathways Signaling Pathways Modulated by Physcion and Related Compounds cluster_compounds Anthraquinones cluster_effects Cellular Effects physcion Physcion / this compound apoptosis Apoptosis physcion->apoptosis autophagy Autophagy physcion->autophagy cell_cycle Cell Cycle Arrest physcion->cell_cycle emodin Emodin emodin->apoptosis emodin->cell_cycle

References

Comparative Safety and Toxicity Profile of Physcion Anthraquinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity profiles of Physcion 8-O-rutinoside and its aglycone, Physcion, alongside the structurally related anthraquinone, Emodin. The information is intended to support researchers and drug development professionals in evaluating the therapeutic potential and risks associated with these compounds. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols for key assays are provided.

In Vitro Cytotoxicity

The cytotoxic effects of Physcion, Physcion 8-O-β-D-glucopyranoside (a closely related glycoside), and Emodin have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundCell LineAssayIC50 ValueExposure Time
Physcion MCF-7 (Breast Cancer)MTT203.1 µM24 h
Physcion 8-O-β-D-glucopyranoside A549 (Lung Cancer)MTT53.01 µg/mL24 h
A549 (Lung Cancer)MTT27.31 µg/mL48 h
Emodin HK-2 (Kidney Cells)Not specified130.65 µMNot specified[1]

In Vivo Acute Toxicity

Acute toxicity studies are crucial for determining the potential for adverse effects after a single exposure to a substance. The median lethal dose (LD50) is a standard measure of acute toxicity.

CompoundAnimal ModelRoute of AdministrationLD50 Value
Physcion Not explicitly found in searchesOralData not available
Emodin MouseIntraperitoneal35 mg/kg[2]
RatOral375 mg/kg

Genotoxicity

Genotoxicity assays assess the potential of a compound to damage genetic material. The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.

CompoundAssayStrainsMetabolic Activation (S9)Result
Physcion Ames TestTA1537WithMutagenic[3]
Ames TestTA102WithWeakly mutagenic[3]
Emodin Ames TestTA1537With and WithoutMutagenic[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V-FITC Assay for Apoptosis

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the cell cycle distribution by flow cytometry. The DNA content is proportional to the PI fluorescence intensity.

Signaling Pathway

Physcion and its derivatives have been shown to induce apoptosis in cancer cells. A key mechanism involved is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.

Bcl2_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade Cellular Stress Cellular Stress BH3-only BH3-only proteins (e.g., Bid, Bim) Cellular Stress->BH3-only Bax Bax/Bak Mito Mitochondrion Bax->Mito forms pores Bcl2 Bcl-2/Bcl-xL Bcl2->Bax inhibits BH3-only->Bax activates BH3-only->Bcl2 inhibits CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway mediated by Bcl-2 family proteins.

References

Comparative Pharmacokinetics and Metabolism of Physcion Glycosides in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Physcion, an anthraquinone derivative found in various medicinal plants, and its glycosidic forms, such as Physcion 8-O-rutinoside and Physcion 8-O-β-D-glucopyranoside, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2][3] Understanding the pharmacokinetic and metabolic profiles of these compounds is crucial for their development as therapeutic agents. This guide provides a comparative overview of the available data on the pharmacokinetics and metabolism of physcion and its glycosides in animal models, primarily focusing on rats.

Pharmacokinetic Parameters of Physcion in Rats

The oral bioavailability of physcion in its aglycone form has been investigated in rats, often as a component of herbal extracts. The data indicates rapid absorption, with a short time to reach maximum plasma concentration (Tmax).

ParameterValue (Mean ± SD)Animal ModelDosingReference
Tmax (h) 0.167 ± 0.002RatOral administration of Semen Cassiae extract[2]
Cmax (ng/mL) 461.85 ± 266.77RatOral administration of Semen Cassiae extract[2]
AUC (0-t) (ng·h/mL) Not ReportedRatOral administration of Semen Cassiae extract[2]
t1/2 (h) Not ReportedRatOral administration of Semen Cassiae extract[2]

Note: The pharmacokinetic parameters of physcion can be influenced by co-administered compounds in herbal extracts, which may affect its absorption and metabolism.

Metabolism of Physcion Glycosides

The metabolism of physcion glycosides, such as this compound, is expected to follow a pattern typical for glycosylated natural products. The initial and primary metabolic step is the hydrolysis of the glycosidic bond in the gastrointestinal tract, mediated by gut microbiota, to release the aglycone, physcion. Subsequently, physcion can undergo Phase II metabolic reactions, including glucuronidation and sulfation, to form more water-soluble conjugates that are more readily excreted.

cluster_gut Gastrointestinal Tract cluster_liver Liver (and other tissues) This compound This compound Physcion Physcion This compound->Physcion Hydrolysis by Gut Microbiota Phase II Metabolites Phase II Metabolites Physcion->Phase II Metabolites Glucuronidation, Sulfation Excretion Excretion Phase II Metabolites->Excretion

Proposed metabolic pathway of this compound.

Experimental Protocols

Pharmacokinetic Study in Rats

A representative experimental protocol for determining the pharmacokinetic profile of a physcion glycoside after oral administration in rats is outlined below.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight with free access to water before the experiment.

  • Drug Administration: A suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) is administered orally via gavage at a specific dose.

  • Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of the parent compound and its major metabolites are determined using a validated analytical method, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, are calculated from the plasma concentration-time data using non-compartmental analysis.

Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Oral Administration Oral Administration Fasting->Oral Administration Blood Sampling (Serial) Blood Sampling (Serial) Oral Administration->Blood Sampling (Serial) Plasma Separation Plasma Separation Blood Sampling (Serial)->Plasma Separation UPLC-MS/MS Analysis UPLC-MS/MS Analysis Plasma Separation->UPLC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling UPLC-MS/MS Analysis->Pharmacokinetic Modeling

Experimental workflow for a pharmacokinetic study.

Comparison and Conclusion

While specific pharmacokinetic data for this compound is lacking, the available information on physcion suggests rapid absorption following oral administration in rats. The metabolism of the rutinoside is anticipated to involve initial deglycosylation by gut bacteria to the active aglycone, physcion, which is then further metabolized for excretion.

For drug development professionals, these findings imply that the glycosidic form may act as a prodrug, with the gut microbiome playing a critical role in its activation. Future research should focus on conducting dedicated pharmacokinetic studies of this compound in multiple animal models to establish a comprehensive profile and to understand inter-species differences. Such studies are essential for dose selection and for predicting the pharmacokinetic behavior in humans. Furthermore, investigating the impact of factors such as diet and co-administered drugs on the gut microbiota could be crucial in understanding the variability in the therapeutic efficacy of physcion glycosides.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Physcion 8-O-rutinoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical compounds, such as Physcion 8-O-rutinoside, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this anthraquinone glycoside.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with care. Always work under a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2] Avoid generating dust and prevent the substance from coming into contact with skin and eyes.[1][2] In case of skin contact, wash the affected area with plenty of soap and water.[1][3] If the compound is inhaled, move to an area with fresh air and seek medical attention if symptoms occur.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound, like other chemical waste, must adhere to national and local regulations.[1] The following steps provide a general framework for its proper disposal:

  • Segregation : Do not mix this compound waste with other waste streams.[1][4] It should be segregated into a designated container for non-halogenated organic solids or as per your institution's specific guidelines for this class of compounds.

  • Containerization :

    • Use a clearly labeled, leak-proof, and chemically compatible waste container.[6]

    • The label should include the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., irritant, toxic), and the accumulation start date.[4][7]

    • Never fill a waste container to more than 90% of its capacity to avoid spills.[6]

  • Storage :

    • Store the waste container in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[7][8]

    • Ensure the storage area is well-ventilated and away from incompatible materials.[1]

    • Keep the waste container tightly closed except when adding waste.[8][9]

  • Disposal of Empty Containers :

    • Empty containers that held this compound must be triple rinsed with a suitable solvent (e.g., methanol or ethanol).[10]

    • The first rinseate must be collected and disposed of as hazardous waste.[9] Subsequent rinses may also need to be collected depending on local regulations.

    • After thorough rinsing and drying, deface or remove the original label before disposing of the container in the appropriate solid waste stream (e.g., glass or plastic recycling).[9][11]

  • Arranging for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[4][8] Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][9]

Quantitative Data Summary

For laboratory chemical waste, specific quantitative limits for storage in Satellite Accumulation Areas are often mandated by regulatory bodies.

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in SAA55 gallons[8]
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kilogram (solid)[8]
Maximum Storage Time in SAA (partially filled)Up to 12 months[8]
Container Fill LevelDo not exceed 90% capacity[6]

Note: While this compound is not explicitly a P-listed waste, it is best practice to minimize the quantities of waste accumulated.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B K Triple Rinse Empty Container A->K C Identify and Classify as Hazardous Chemical Waste B->C D Segregate from Other Waste Streams C->D E Select and Label a Compatible Waste Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is the container full? F->G H Contact EHS/Licensed Contractor for Waste Pickup G->H Yes J Continue to add waste, keeping container closed G->J No I End: Proper Disposal H->I J->F L Collect First Rinsate as Hazardous Waste K->L M Deface Label and Dispose of Clean, Empty Container L->M

This compound Disposal Workflow

References

Personal protective equipment for handling Physcion 8-O-rutinoside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for Physcion 8-O-rutinoside. The information is critical for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Classification

Based on available data for a closely related compound, this compound should be handled as a substance with the following potential hazards:

Hazard CategoryDescription
Acute Oral Toxicity Toxic if swallowed.
Skin Sensitization May cause an allergic skin reaction.[1]
Serious Eye Damage Causes serious eye damage.
Reproductive Toxicity May damage fertility or the unborn child.
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure risk.

Protection TypeRequired EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against airborne particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential sensitization.[1]
Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoesPrevents incidental skin contact.
Respiratory Protection A NIOSH-approved respiratorEssential when handling the powder outside of a certified fume hood to prevent inhalation.

Operational Plan: From Receipt to Disposal

A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed, light-sensitive container in a well-ventilated, secure area.

  • The storage area should be accessible only to authorized personnel.

2. Handling and Experimental Use:

  • Engineering Controls: All handling of the solid compound must be conducted in a certified chemical fume hood to control dust.[1]

  • Precautionary Steps:

    • Obtain and understand all safety information before use.[1]

    • Ensure an eyewash station and safety shower are immediately accessible.

    • Avoid breathing dust.[1]

    • Do not eat, drink, or smoke in the work area.

  • Procedure:

    • Don all required PPE before entering the handling area.

    • Carefully weigh the necessary amount of the compound on a tared weigh paper or in a suitable container within the fume hood.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Wash hands thoroughly after handling is complete.

3. Spill Management:

  • Minor Spills (in a fume hood):

    • Decontaminate the area with an appropriate solvent and absorbent pads.

    • Collect all cleanup materials in a sealed, labeled hazardous waste bag.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and the safety officer.

    • Prevent the spread of the dust or liquid.

    • Follow established emergency procedures for hazardous material spills.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh papers, pipette tips, and empty containers, must be collected as hazardous waste.

  • Containerization: Use a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Avoid release to the environment.

Workflow and Logical Relationships

plan1 Review Safety Data plan2 Prepare Fume Hood plan1->plan2 plan3 Don Full PPE plan2->plan3 exec1 Handle/Weigh Compound plan3->exec1 exec2 Conduct Experiment exec1->exec2 disp1 Decontaminate Work Area exec2->disp1 disp2 Segregate Hazardous Waste disp1->disp2 disp3 Doff PPE Correctly disp2->disp3 disp4 Wash Hands Thoroughly disp3->disp4

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Physcion 8-O-rutinoside
Reactant of Route 2
Physcion 8-O-rutinoside

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.